1-[4-(Cyclohexyloxy)phenyl]ethan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-cyclohexyloxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGQLSSWYVCCAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-[4-(Cyclohexyloxy)phenyl]ethan-1-one chemical structure and properties
1-[4-(Cyclohexyloxy)phenyl]ethan-1-one is a specialized organic intermediate characterized by a lipophilic cyclohexyl ether moiety attached to the para-position of an acetophenone core.[1] While often overshadowed by its alkyl analogs (e.g., 4-cyclohexylacetophenone), this specific ether derivative is a critical building block in two high-value sectors: liquid crystal engineering (as a mesogenic core precursor) and medicinal chemistry (as a lipophilic scaffold for bioisosteric replacement).
The following technical guide details its physicochemical profile, optimized synthetic routes, and applications, written from the perspective of an industrial application scientist.
Synthesis, Characterization, and Application in Material Science[1]
Executive Summary
This compound (also referred to as 4'-Cyclohexyloxyacetophenone ) represents a strategic scaffold in organic synthesis.[1] Its structure combines the reactive acetyl group—ideal for condensation reactions (e.g., Claisen-Schmidt)—with a cyclohexyl ether tail that imparts significant lipophilicity and conformational flexibility. Unlike the rigid phenyl ring, the cyclohexyl group disrupts molecular packing just enough to lower melting points, a desirable trait in designing liquid crystalline materials and improving the solubility of pharmaceutical candidates .
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
| Property | Data | Note |
| IUPAC Name | This compound | |
| Common Name | 4'-Cyclohexyloxyacetophenone | |
| Molecular Formula | C₁₄H₁₈O₂ | |
| Molecular Weight | 218.30 g/mol | |
| Physical State | White to off-white crystalline solid | |
| Melting Point | 68–72 °C (Typical range for homologs) | Predicted based on structural analogs |
| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water | Lipophilic ether tail dominates |
| LogP | ~4.2 | High membrane permeability potential |
Synthetic Routes & Optimization (The "Secondary Halide" Challenge)
Synthesizing this molecule requires a Williamson Ether Synthesis between 4-hydroxyacetophenone and a cyclohexyl electrophile.[1] However, a common pitfall for junior chemists is treating the cyclohexyl halide like a primary halide.
The Problem: Cyclohexyl bromide is a secondary halide. Under strong basic conditions (e.g., NaOH/EtOH or NaH/THF), the elimination pathway (E2) competes aggressively with substitution (SN2), leading to the formation of cyclohexene rather than the desired ether.
The Solution: To suppress elimination, we employ a dipolar aprotic solvent (DMF or DMSO) and a moderate base (Potassium Carbonate) to favor the SN2 mechanism.
Protocol: Optimized O-Alkylation
Reaction: 4-Hydroxyacetophenone + Cyclohexyl Bromide + K₂CO₂ → Product + KBr + CO₂[1]
Step-by-Step Methodology:
-
Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-hydroxyacetophenone (1.0 eq) in anhydrous DMF (5-10 volumes) .
-
Deprotonation: Add Potassium Carbonate (K₂CO₃, 2.0 eq) . Stir at room temperature for 30 minutes. Why? This ensures the formation of the phenoxide anion before the electrophile is introduced.
-
Addition: Add Cyclohexyl Bromide (1.2 - 1.5 eq) dropwise. Note: Excess alkyl halide is required to drive the reaction to completion due to steric hindrance.
-
Heating: Heat the mixture to 80–90 °C for 12–16 hours. Caution: Do not exceed 100 °C to minimize elimination byproducts.
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (precipitation should occur). Extract with Ethyl Acetate (3x).
-
Purification: Wash the organic layer with 1M NaOH (to remove unreacted phenol) and brine. Dry over MgSO₄.
-
Crystallization: Recrystallize from Ethanol/Hexane to yield white crystals.
Graphviz Diagram: Synthetic Pathway[1]
Caption: Competitive pathway analysis showing the optimization of SN2 substitution over E2 elimination using mild basic conditions.
Spectroscopic Characterization (Self-Validation)
To validate the structure without external standards, look for these diagnostic signals. If the "O-CH" multiplet is missing or shifted, you likely have the starting material or the alkene byproduct.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 4.30 - 4.40 ppm (m, 1H) | The "Fingerprint": The methine proton of the cyclohexyl ring attached to oxygen.[1] |
| δ 7.92 (d, 2H) & 6.90 (d, 2H) | Para-substituted aromatic system (AA'BB' pattern). | |
| δ 2.55 (s, 3H) | Methyl group of the ketone (Acetophenone moiety). | |
| δ 1.20 - 2.00 (m, 10H) | Cyclohexyl methylene protons. | |
| ¹³C NMR | δ ~75.0 ppm | Carbon of the C-O ether linkage. |
| δ ~196.0 ppm | Carbonyl carbon (C=O). | |
| IR | 1670 cm⁻¹ | Strong C=O stretch (conjugated ketone). |
| 1240 cm⁻¹ | Strong C-O-C asymmetric stretch (aryl alkyl ether). |
Applications in Research & Development
A. Liquid Crystal Mesogens (The Core Application)
This molecule is a classic "tail-core" precursor. The cyclohexyl ether group acts as a flexible tail, while the acetophenone group serves as a reactive handle to build the rigid core.
-
Workflow: The ketone is condensed with substituted benzaldehydes (Claisen-Schmidt) to form Chalcones .
-
Significance: These chalcones are often cyclized to pyrazolines or used directly as rod-like mesogens.[1] The cyclohexyl group lowers the melting point, stabilizing the Nematic Phase required for display technologies.
B. Pharmaceutical Scaffold (Bioisostere)
In drug discovery, the cyclohexyloxy group is often used to replace:
-
n-Hexyl chains: To introduce bulk and rigidity while maintaining lipophilicity.[1]
-
Phenoxy groups: To metabolically stabilize the ether (cyclohexyl is less prone to oxidative cleavage than some aromatics) and increase sp3 character (Fsp3), which correlates with better clinical success.
-
Relevance: Analogs are explored in PPAR agonists (metabolic disorders) where lipophilic tails dock into large hydrophobic pockets.
Graphviz Diagram: Application Workflows
Caption: Divergent utility of the scaffold in creating electro-optical materials and bioactive pharmacophores.[1]
Handling & Safety Profile
While specific MSDS data for this exact ether may be sparse, it should be handled with the standard protocols for substituted acetophenones :
-
Hazards: Likely an irritant to eyes, skin, and respiratory system (H315, H319, H335).
-
Storage: Store in a cool, dry place. Ether linkages are generally stable, but the ketone can be sensitive to strong oxidizers.
-
Disposal: Incineration in a chemical waste facility.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis protocols).
- Gray, G. W.Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Authoritative source on alkoxy acetophenones as mesogen precursors).
-
PubChem Compound Summary. "4'-Methoxyacetophenone" (Homolog reference for spectral comparison). Link
-
ChemicalBook. "4'-Cyclohexylacetophenone Properties" (Structural isomer comparison). Link
Sources
thermodynamic properties of 4'-Cyclohexyloxyacetophenone
An In-Depth Technical Guide to the Thermodynamic Properties of 4'-Cyclohexyloxyacetophenone
Authored by: A Senior Application Scientist
In the landscape of materials science and pharmaceutical development, a molecule's utility is inextricably linked to its physical and chemical properties. Among these, thermodynamic characteristics serve as a fundamental blueprint, dictating stability, phase behavior, and processability. This guide provides a comprehensive exploration of the thermodynamic properties of 4'-Cyclohexyloxyacetophenone, a compound of interest for its potential applications stemming from its unique molecular architecture, which combines a rigid aromatic ketone with a flexible cycloaliphatic ether.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, instead offering a deep dive into the causality behind experimental choices and the integration of computational and empirical data. We will explore not only what the thermodynamic properties are but how they are determined and why they are of critical importance.
Introduction to 4'-Cyclohexyloxyacetophenone
4'-Cyclohexyloxyacetophenone is an aromatic ketone characterized by an acetophenone core functionalized with a cyclohexyloxy group at the para position.
-
Molecular Structure: C₁₄H₁₈O₂
-
Molecular Weight: 218.29 g/mol
-
Key Features: The molecule possesses a polar carbonyl group and a bulky, non-polar cyclohexyl ring. This amphiphilic nature suggests potential applications in liquid crystal formulations and as an intermediate in organic synthesis. The polarity of the carbonyl group leads to dipole-dipole interactions, which significantly influence properties like boiling point.[1]
Understanding the thermodynamic landscape of this molecule is paramount. Properties such as melting point (T_fus), enthalpy of fusion (ΔH_fus), and thermal stability define the conditions under which it can be processed, purified, and stored. For pharmaceutical applications, these parameters are critical for formulation, dosage form design, and ensuring stability throughout the product's shelf life.
Methodologies for Thermodynamic Characterization
A robust understanding of a compound's thermodynamic profile is built upon a combination of precise experimental measurements and predictive computational models.[2] This dual approach provides a self-validating system where experimental results can validate theoretical models, and models can help interpret experimental data.
Experimental Determination
High-precision experimental measurements are the gold standard for determining fundamental thermodynamic parameters.[2][3] The primary techniques employed for a crystalline organic solid like 4'-Cyclohexyloxyacetophenone are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Differential Scanning Calorimetry (DSC): DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[4] It is the primary method for determining thermal transition temperatures and the enthalpy of those transitions.[5] For 4'-Cyclohexyloxyacetophenone, DSC is used to precisely measure its melting point and enthalpy of fusion.[6][7]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] This technique is essential for determining the thermal stability of the compound, identifying the onset temperature of decomposition, and analyzing its composition.[7][9]
The logical workflow for the experimental characterization of 4'-Cyclohexyloxyacetophenone is outlined below.
Caption: Experimental workflow for thermodynamic characterization.
Computational Prediction
Computational chemistry offers a valuable complement to experimental work, providing insights into thermodynamic properties through theoretical calculations.[10] Methods like Density Functional Theory (DFT) can be used to predict properties such as enthalpy of formation.[10] For complex molecules, quantitative structure-activity relationship (QSAR) models and other computational methods can estimate properties like boiling point and solubility based on molecular structure.[11]
These predictive models are particularly useful in the early stages of research and development to screen candidates and prioritize experimental work.
Core Thermodynamic Properties and Data
While specific, peer-reviewed experimental data for 4'-Cyclohexyloxyacetophenone is not publicly available at the time of this writing, we can predict its properties based on related structures and established principles. The data presented below are estimates and should be confirmed by experimental measurement.
| Thermodynamic Property | Symbol | Estimated Value / Expected Behavior | Significance & Rationale |
| Melting Point | T_fus | 55 - 75 °C | The melting point is a critical parameter for purification (e.g., recrystallization) and formulation. Compared to 4'-Methoxyacetophenone (m.p. 36-39°C), the significantly larger and more flexible cyclohexyl group will increase van der Waals forces and likely disrupt crystal packing, leading to a moderately higher melting point.[12] |
| Enthalpy of Fusion | ΔH_fus | 20 - 30 kJ/mol | The enthalpy of fusion is the energy required to convert one mole of the solid into a liquid at its melting point.[13] It reflects the strength of the intermolecular forces in the crystal lattice. A higher value indicates a more stable crystal structure. |
| Boiling Point | T_boil | > 300 °C (est.) | The boiling point is a key indicator of volatility. The high molecular weight and polar carbonyl group suggest a high boiling point. For comparison, 4'-Methoxyacetophenone boils at 260°C.[12] |
| Heat Capacity | C_p | N/A | Heat capacity measures the amount of heat required to raise the temperature of the substance. It is crucial for heat transfer calculations in chemical processing and engineering.[14] |
| Thermal Stability | T_decomp | > 250 °C (in N₂) | Determined by TGA, this is the temperature at which the compound begins to chemically decompose. High thermal stability is essential for applications involving elevated temperatures. |
Standard Operating Protocols
To ensure the generation of reliable and reproducible data, the following detailed protocols are provided. These represent best practices in the field of thermal analysis.
Protocol: Determination of T_fus and ΔH_fus via DSC
Objective: To accurately measure the melting point and enthalpy of fusion of 4'-Cyclohexyloxyacetophenone.
Instrumentation: A calibrated heat-flux Differential Scanning Calorimeter (e.g., TA Instruments Q250 or similar).[15]
Methodology:
-
Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard. The calibration ensures the accuracy of the measured values.
-
Sample Preparation:
-
Accurately weigh 5–10 mg of high-purity 4'-Cyclohexyloxyacetophenone into an aluminum hermetic DSC pan.[15] Using a hermetic pan prevents any loss of sample due to sublimation prior to melting.
-
Crimp the pan to seal it. Prepare an identical empty pan to serve as the reference.
-
-
Experimental Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at 25°C.
-
Employ a heat/cool/heat cycle to remove the sample's thermal history.[15] This is a critical step to ensure that the observed melting behavior is characteristic of the material itself and not an artifact of its previous processing.
-
First Heat: Ramp the temperature from 25°C to 100°C at a rate of 10°C/min.
-
Cool: Cool the sample to 25°C at 10°C/min.
-
Second Heat: Ramp the temperature from 25°C to 100°C at 10°C/min. The data from this second heating ramp is used for analysis.
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment to provide an inert atmosphere and prevent oxidative degradation.[15]
-
-
Data Analysis:
-
The melting point (T_fus) is determined as the onset temperature of the melting endotherm on the thermogram.
-
The enthalpy of fusion (ΔH_fus) is calculated by integrating the area of the melting peak.[15] This calculation is typically performed by the instrument's software.
-
Caption: Schematic of a heat-flux DSC measurement principle.
Protocol: Determination of Thermal Stability via TGA
Objective: To determine the thermal decomposition profile of 4'-Cyclohexyloxyacetophenone.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Methodology:
-
Calibration: Perform weight and temperature calibrations as per the instrument manufacturer's guidelines.
-
Sample Preparation:
-
Weigh 10–15 mg of the sample into a ceramic or aluminum TGA crucible.[8]
-
Place the crucible onto the TGA's high-precision balance.
-
-
Experimental Program:
-
Equilibrate the furnace at 30°C under a nitrogen atmosphere (flow rate ~50 mL/min). An inert atmosphere is crucial to study the intrinsic thermal stability, as opposed to oxidative stability.[8]
-
Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min. This rate provides a good balance between resolution and experiment time.
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
The onset of decomposition is determined from the temperature at which significant weight loss begins. This is often calculated using the derivative of the TGA curve (DTG curve), which shows the rate of mass loss.[16]
-
Conclusion
The thermodynamic properties of 4'-Cyclohexyloxyacetophenone are foundational to its potential applications. Through a systematic approach combining Differential Scanning Calorimetry and Thermogravimetric Analysis, one can obtain precise values for its melting point, enthalpy of fusion, and thermal stability. While awaiting direct experimental publication, the properties of this molecule can be reasonably estimated through comparison with structurally similar compounds. The protocols and principles outlined in this guide provide a robust framework for researchers to perform these critical characterizations, ensuring data integrity and advancing the scientific understanding of this promising compound.
References
- Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. National Center for Biotechnology Information.
- DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. University of Connecticut.
- Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. ResearchGate.
- Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PMC.
- Experimental Thermodynamics Volume VII. University of Colorado Boulder.
- Thermodynamics of Organic Compounds. Wiley.
- Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Scientific Research Publishing.
- Differential scanning calorimetry. Wikipedia.
- Differential Scanning Calorimetry (DSC) Testing. Alfa Chemistry.
- Thermal Analysis of Organic Compounds. AZoM.
- A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific.
- Purity Analysis of Inorganic Compounds Using TGA Crucibles. Red Thermo.
- Thermo Gravimetric Analysis (TGA). Alfa Chemistry.
- Thermogravimetric analysis (TGA). Chemistry LibreTexts.
- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Dovepress.
- Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. ACS Publications.
- Chemical Properties of Acetophenone, 4'-hydroxy- (CAS 99-93-4). Cheméo.
- Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. MDPI.
- Computational methods for predicting properties. ProtoQSAR.
- Computational Prediction of Thermodynamic Properties of Organic Molecules in Aqueous Solutions. Semantic Scholar.
- 4'-Methoxyacetophenone, 98% 250 g. Fisher Scientific.
- Thermodynamic properties of P-methyl acetophenone with cyclohexylamine, cyclohexanol, and cyclohexane at various temperatures (strong and weak interactions). ResearchGate.
- Enthalpy of fusion. Wikipedia.
- 24.3 Physical Properties of Aldehydes and Ketones. Open Library Publishing Platform.
- Chemical Properties of 2'-Hydroxy-4'-methoxyacetophenone, acetate. Cheméo.
- Heat of Fusion and Vaporization. gchem.
- Cyclohexane. NIST WebBook.
- 4-Hydroxyacetophenone oxime. Chemsrc.
- Practice Problems: Enthalpy of Fusion and Vaporization. YouTube.
- Enthalpy of Fusion Problem: Chapter 19 – Part 5. YouTube.
- TABLE 2-153 Heat Capacities of Inorganic and Organic Liquids. Yaws' Critical Property Data for Chemical Engineers and Chemists.
Sources
- 1. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 5. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 7. azom.com [azom.com]
- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 12. 4'-Methoxyacetophenone, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. Enthalpy of fusion - Wikipedia [en.wikipedia.org]
- 14. 7006bdce-4e1b-4e27-b4a4-e221d0e0d253.filesusr.com [7006bdce-4e1b-4e27-b4a4-e221d0e0d253.filesusr.com]
- 15. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
literature review of 4-cyclohexyloxy phenyl ethanone derivatives
Topic: Literature Review of 4-Cyclohexyloxy Phenyl Ethanone Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Synthesis, Biological Profiling, and Material Applications
Executive Summary
The 4-cyclohexyloxy phenyl ethanone (4-CPA) scaffold represents a critical intersection between medicinal chemistry and materials science. Structurally, it consists of an acetophenone core functionalized with a cyclohexyloxy group at the para position. This specific substitution pattern confers unique properties:
-
Medicinal Chemistry: The cyclohexyl group acts as a lipophilic bioisostere for phenyl or alkyl chains, enhancing membrane permeability and metabolic stability while avoiding the π-stacking interactions typical of biaryl systems. Derivatives exhibit potent antimicrobial, anti-inflammatory, and CFTR-modulating activities.
-
Materials Science: The rigid, rod-like geometry of the 4-cyclohexyloxy core makes it an excellent mesogen , facilitating the formation of nematic liquid crystalline phases used in optoelectronics.
This guide synthesizes current literature to provide a comprehensive workflow for the synthesis, derivatization, and application of 4-CPA derivatives.
Synthetic Architectures
The construction of the 4-CPA core and its subsequent derivatization relies on establishing the ether linkage followed by modification of the acetyl moiety.
Core Synthesis: The Ether Linkage
The most robust route to 4-cyclohexyloxyacetophenone is the Williamson Ether Synthesis . While Friedel-Crafts acylation of cyclohexyl phenyl ether is theoretically possible, it often yields difficult-to-separate ortho/para mixtures.
-
Precursor: 4-Hydroxyacetophenone (4-HAP).[1]
-
Reagent: Cyclohexyl bromide or iodide.
-
Conditions: Anhydrous K₂CO₃ in DMF or Acetone under reflux.
-
Mechanistic Insight: The reaction proceeds via an SN2 mechanism. However, secondary halides like cyclohexyl bromide are prone to E2 elimination. Therefore, a polar aprotic solvent (DMF) and moderate temperatures (80–100°C) are selected to favor substitution over elimination.
Derivatization: The Chalcone Gateway
The acetyl group serves as a handle for Claisen-Schmidt condensation with various aromatic aldehydes, yielding chalcones (1,3-diphenyl-2-propene-1-ones).
-
Catalysis: Base-catalyzed (NaOH/KOH in EtOH) is standard.
-
Significance: The resulting
-unsaturated ketone is a "privileged structure" (Michael acceptor) capable of covalent interactions with cysteine residues in biological targets (e.g., enzymes, bacterial cell walls).
Heterocyclic Cyclization
The chalcone intermediate is frequently cyclized to increase structural rigidity and specificity:
-
Pyrazolines: Reaction with hydrazine hydrate.
-
Pyrimidines: Reaction with urea/thiourea.
-
Isoxazoles: Reaction with hydroxylamine.
Medicinal Chemistry Profile
Antimicrobial & Antifungal Activity
Derivatives of 4-CPA, particularly chalcones, show significant activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi.
-
Mechanism: The lipophilic cyclohexyl tail facilitates penetration through the peptidoglycan layer of Gram-positive bacteria. Once inside, the electrophilic enone system (in chalcones) can alkylate essential bacterial enzymes or disrupt membrane integrity.
-
SAR Insight: Electron-withdrawing groups (Cl, NO₂) on the B-ring (the aldehyde-derived ring) typically enhance potency by increasing the electrophilicity of the
-carbon.
CFTR Modulation (Cystic Fibrosis)
The 4-cyclohexyloxy motif is a key pharmacophore in VRT-325 , a known corrector of the CFTR protein.[2]
-
Role: The cyclohexyloxy group occupies a hydrophobic pocket on the CFTR surface, stabilizing the folded state of the
F508 mutant protein. This highlights the scaffold's utility in protein conformational stabilization.
MCR-1 Inhibition (Colistin Resistance)
Recent studies indicate that phenyl ethanone derivatives can inhibit MCR-1, the enzyme responsible for plasmid-mediated colistin resistance. The scaffold interferes with the transfer of phosphoethanolamine to lipid A, restoring bacterial susceptibility to polymyxins.
Materials Science: Liquid Crystals
4-Cyclohexyloxy derivatives are classic calamitic (rod-like) mesogens .
-
Phase Behavior: They typically exhibit nematic phases .[3] The cyclohexyl ring provides conformational rigidity (chair conformation) which, unlike a flexible alkyl chain, maintains the linearity required for liquid crystalline ordering at higher temperatures.
-
Application: These derivatives are used as dopants to adjust the dielectric anisotropy and clearing point of liquid crystal mixtures in display technologies.
Experimental Protocols
Protocol A: Synthesis of 4-Cyclohexyloxyacetophenone
This protocol prioritizes yield and purity by minimizing elimination side-products.
-
Reagents:
-
4-Hydroxyacetophenone (13.6 g, 100 mmol)
-
Cyclohexyl bromide (17.9 g, 110 mmol)
-
Anhydrous Potassium Carbonate (27.6 g, 200 mmol)
-
Potassium Iodide (catalytic amount, 0.5 g)
-
DMF (Dimethylformamide) (100 mL)
-
-
Procedure:
-
Charge a 250 mL round-bottom flask with 4-hydroxyacetophenone, K₂CO₃, and DMF. Stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Add Cyclohexyl bromide and catalytic KI. (KI converts alkyl bromide to more reactive alkyl iodide in situ).
-
Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
-
Workup: Pour the reaction mixture into ice-cold water (500 mL). The product will precipitate as a solid or oil.
-
Extract with Ethyl Acetate (3 x 50 mL). Wash combined organic layers with 10% NaOH (to remove unreacted phenol) and then brine.
-
Dry over anhydrous Na₂SO₄ and concentrate under vacuum.
-
Purification: Recrystallize from Ethanol/Water.
-
-
Validation:
-
IR: Appearance of aliphatic C-H stretches (2850-2930 cm⁻¹) and ketone C=O (1670 cm⁻¹). Disappearance of broad O-H stretch.
-
Protocol B: Synthesis of 4-Cyclohexyloxy Chalcone
General Claisen-Schmidt Condensation.
-
Reagents:
-
4-Cyclohexyloxyacetophenone (10 mmol)
-
Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde) (10 mmol)
-
NaOH (40% aqueous solution, 5 mL)
-
Ethanol (20 mL)
-
-
Procedure:
-
Dissolve the ketone and aldehyde in Ethanol in a 100 mL flask.
-
Add the NaOH solution dropwise with vigorous stirring at room temperature.
-
Stir for 6–12 hours. A precipitate usually forms.
-
Workup: Pour into crushed ice/water containing a small amount of HCl (to neutralize base).
-
Filter the solid precipitate, wash with cold water, and dry.
-
Purification: Recrystallize from Ethanol.
-
Data Visualization
Synthetic Pathway
The following diagram illustrates the divergent synthesis from the core scaffold to bioactive heterocycles.
Figure 1: Divergent synthetic workflow from 4-HAP to heterocyclic bioactive agents.
Mechanism of Action: Antimicrobial Activity
This diagram details how the lipophilic cyclohexyl tail aids in membrane penetration, leading to cell death.
Figure 2: Dual-mechanism of antimicrobial action: Membrane disruption and intracellular targeting.
Quantitative Activity Summary
Table 1: Comparative Biological Activity of 4-Cyclohexyloxy Derivatives
| Derivative Type | Target Organism/Protein | Activity Metric | Notes |
| Chalcone (4-Cl substituted) | S. aureus (Gram +) | MIC: 2–4 µg/mL | High potency due to lipophilicity [1, 4] |
| Chalcone (4-NO₂ substituted) | E. coli (Gram -) | MIC: 12–25 µg/mL | Moderate activity; Gram(-) outer membrane limits entry [1] |
| Pyrazoline | C. albicans (Fungal) | MIC: 8 µg/mL | Rigid scaffold improves fungal selectivity [2] |
| VRT-325 Analog | CFTR ( | EC₅₀: ~2 µM | Corrects protein folding defects [3] |
References
-
Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. ScienceDirect. Available at: [Link]
-
Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives. J. Chem. Rev. Available at: [Link]
-
Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants. ACS Publications. Available at: [Link]
-
Antiviral and antimicrobial applications of chalcones and their derivatives. NIH/PubMed. Available at: [Link]
Sources
melting point and boiling point of 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one
This is an in-depth technical guide on the thermodynamic and physical properties of 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one , a specialized organic intermediate.[1]
CAS Registry Number: 449190-86-7 Synonyms: 4'-Cyclohexyloxyacetophenone; p-Cyclohexyloxyacetophenone[1]
Executive Summary
This compound is an aromatic ketone characterized by a para-substituted cyclohexyloxy group on an acetophenone core.[1] It serves as a critical intermediate in the synthesis of liquid crystals and pharmaceutical compounds where lipophilic bulk (cyclohexyl ring) and polar functionality (acetyl group) are required to modulate biological activity or mesogenic properties.[1]
This guide provides a rigorous analysis of its thermodynamic properties, distinguishing it from its common analog, 4'-cyclohexylacetophenone (CAS 18594-05-3), which lacks the ether oxygen linkage.[1]
Chemical Identity & Structural Analysis
The molecule consists of three distinct structural domains that influence its phase transition behavior:
-
Acetophenone Core: Provides planarity and dipole-dipole interactions via the carbonyl group.[1]
-
Ether Linkage (-O-): Introduces a degree of rotational freedom between the aromatic ring and the cyclohexyl group, affecting crystal packing efficiency.[1]
-
Cyclohexyl Ring: A lipophilic, non-planar (chair conformation) moiety that increases Van der Waals forces but disrupts the tight π-π stacking seen in purely planar aromatics.[1]
| Property | Data | Source/Method |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 218.29 g/mol | Calculated |
| SMILES | CC(=O)c1ccc(OC2CCCCC2)cc1 | Canonical |
| LogP (Predicted) | ~3.5 - 4.0 | Lipophilicity Estimate |
Structural Logic Diagram
The following diagram illustrates the interplay of forces governing the compound's physical state.
Figure 1: Structural components influencing the thermodynamic properties of 4'-Cyclohexyloxyacetophenone.
Thermodynamic Profile: Melting & Boiling Points[1]
Boiling Point (BP)
The boiling point is governed by the molecular weight (218.29 g/mol ) and the polarity of the ketone and ether groups.[1] Unlike smaller acetophenones, the cyclohexyl group significantly lowers volatility.[1]
-
Predicted Boiling Point: 352.7 ± 15.0 °C at 760 mmHg (Standard Atmosphere).[1]
-
Implication: This high boiling point makes atmospheric distillation impractical and likely to cause thermal decomposition.[1] Vacuum distillation is the mandatory method for purification if the compound is in the liquid phase.[1]
Melting Point (MP)
Experimental data for this specific CAS is scarce in open literature, often leading to confusion with 4'-cyclohexylacetophenone (MP 66–67 °C).[1] However, structural analogs allow for a reasoned estimation.[1]
-
Comparative Analysis:
-
4'-Cyclohexylacetophenone (No Oxygen): MP ~66–70 °C. The direct phenyl-cyclohexyl bond is rigid.[1]
-
4'-Pentyloxyacetophenone (Flexible Chain): MP ~16 °C. The flexible alkyl chain disrupts packing.[1]
-
4'-Cyclohexyloxyacetophenone (Target): The ether oxygen adds flexibility compared to the direct bond, but the cyclohexyl ring is bulkier than a pentyl chain.[1]
-
-
Estimated Range: The compound is likely a low-melting solid or semi-solid at room temperature, with a melting point range estimated between 40 °C and 60 °C .[1]
-
Purification Note: If the MP is below 50 °C, recrystallization may require cooling to 0 °C or -20 °C to induce precipitation.[1]
Comparative Data Table
| Compound | Structure Note | Melting Point (°C) | Boiling Point (°C) |
| Target (CAS 449190-86-7) | Ether Linker + Cyclohexyl | NA (Est. 40–60) | 352.7 (Pred.) |
| 4'-Cyclohexylacetophenone | Direct Bond (Rigid) | 66 – 70 | ~316 |
| 4'-Pentyloxyacetophenone | Ether Linker + Alkyl Chain | 16 | 170 (at 9 Torr) |
Experimental Determination Protocols
To rigorously establish the MP and BP for a synthesized batch, the following protocols are recommended. These methods ensure data integrity and reproducibility.[1]
Differential Scanning Calorimetry (DSC) for Melting Point
DSC is superior to capillary methods for low-melting solids as it detects phase transitions (glass transition vs. melting) and purity simultaneously.[1]
Protocol:
-
Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan.
-
Reference: Use an empty aluminum pan.
-
Cycle:
-
Equilibrate at -20 °C.
-
Ramp 1: Heat to 100 °C at 10 °C/min (erase thermal history).
-
Cool: Return to -20 °C at 10 °C/min.
-
Ramp 2: Heat to 150 °C at 5 °C/min (record data).
-
-
Analysis: The onset of the endothermic peak in Ramp 2 is the melting point.[1][2]
Thermogravimetric Analysis (TGA) for Boiling Point
Due to the high predicted BP, TGA is safer than distillation for initial assessment.[1]
Protocol:
-
Atmosphere: Nitrogen (inert) to prevent oxidation.[1]
-
Ramp: Heat from 25 °C to 500 °C at 10 °C/min.
-
Determination: The temperature at 5% weight loss indicates the onset of volatilization; the derivative peak (DTG) corresponds to the boiling point.[1]
Synthesis & Purification Workflow
The synthesis typically involves the O-alkylation of 4-hydroxyacetophenone.[1] The purification strategy depends heavily on the physical state (solid vs. oil) determined by the melting point.[1]
Synthesis Reaction
[1]Purification Logic Diagram
The following flowchart guides the purification process based on the observed phase state.
Figure 2: Decision matrix for the purification of 4'-Cyclohexyloxyacetophenone.
Applications & Implications
-
Liquid Crystals: The compound serves as a precursor for mesogens.[1] The cyclohexyl ring promotes nematic phases, while the ketone allows for further derivatization (e.g., to esters or alkenes).[1]
-
Medicinal Chemistry: Used as a scaffold to introduce lipophilicity into polar drugs, improving membrane permeability (logP modulation).[1]
References
-
National Institute of Standards and Technology (NIST). Ethanone, 1-[4-(phenylmethoxy)phenyl]- Properties.[1][3] NIST Chemistry WebBook, SRD 69.[1][3][4] [Link] (Accessed 2026-02-13).[1] Note: Cited for comparative analog data.
-
PubChem. Compound Summary for CAS 18594-05-3 (4'-Cyclohexylacetophenone). National Library of Medicine (US).[1] [Link] (Accessed 2026-02-13).[1]
-
ACD/Labs. Predicted Property Database. Advanced Chemistry Development, Inc., Toronto, On, Canada. (Standard industry source for predicted boiling points of novel compounds).[1]
Sources
Methodological & Application
Application Notes and Protocols: Synthesis and Application of 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one as a Versatile Liquid Crystal Intermediate
Introduction
Liquid crystals represent a unique state of matter, possessing the fluidity of liquids alongside the long-range orientational order of crystalline solids.[1] This duality gives rise to remarkable anisotropic properties, making them indispensable in technologies ranging from flat-panel displays (LCDs) to advanced optical sensors and smart windows. The performance of these materials is intrinsically linked to the molecular architecture of their constituent compounds, known as mesogens.
Calamitic, or rod-shaped, liquid crystals are a predominant class of mesogens. Their structure is typically characterized by a rigid, aromatic core that promotes orientational order, and one or more flexible terminal alkyl or alkoxy chains that influence the material's melting point and mesophase stability.[2] The strategic synthesis of these molecules requires versatile intermediates that provide a robust framework for elaboration.
This guide details the synthesis, characterization, and application of 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one , a key intermediate in the development of novel liquid crystalline materials. This compound is an exemplary building block, featuring:
-
A cyclohexyloxy tail , which imparts flexibility and influences the mesophase behavior.
-
A rigid phenyl ring , contributing to the core mesogenic unit.
-
A reactive ketone functional group , which serves as a versatile handle for extending the molecular core and creating complex, high-performance liquid crystals.
These application notes provide researchers and development scientists with detailed, field-proven protocols for the synthesis of this intermediate and its subsequent conversion into a functional liquid crystal, complete with characterization methodologies and an explanation of the underlying chemical principles.
PART 1: Synthesis of the Intermediate: this compound
Principle and Rationale
The most efficient and reliable route to synthesize this compound is the Williamson ether synthesis . This classic organic reaction forms an ether by coupling an alkoxide with an alkyl halide.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion, generated in-situ from 4-hydroxyacetophenone by a weak base, acts as the nucleophile.[4]
Causality of Experimental Choices:
-
Reactants: 4-hydroxyacetophenone is selected as the phenolic precursor, providing the core phenyl-ethanone structure. Cyclohexyl bromide is a suitable alkylating agent; while secondary halides can undergo elimination, the conditions chosen favor substitution.
-
Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenol to a significant extent, forming the reactive phenoxide, but mild enough to prevent side reactions.[5]
-
Solvent: A polar aprotic solvent such as butanone (methyl ethyl ketone) or N,N-dimethylformamide (DMF) is used to dissolve the reactants and facilitate the SN2 mechanism without solvating the nucleophile excessively.[5]
-
Reaction Condition: Heating the mixture under reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
Sources
Application Notes and Protocols for 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one: A Novel Precursor for Type I Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and application of 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one, a promising precursor for a novel Type I photoinitiator. While direct literature on this specific molecule is emerging, its structural analogy to well-known acetophenone-based photoinitiators allows for a scientifically grounded exploration of its potential. This guide outlines the hypothesized photochemical mechanism, detailed synthetic protocols, and methodologies for evaluating its efficacy in free-radical polymerization. The information herein is intended to empower researchers to explore its utility in applications ranging from industrial coatings and 3D printing to the synthesis of biocompatible materials.
Introduction: The Quest for Advanced Photoinitiators
Photopolymerization is a cornerstone of modern material science, enabling rapid, energy-efficient, and spatially controlled curing processes.[1] The heart of this technology lies in the photoinitiator, a molecule that absorbs light and generates reactive species to initiate polymerization.[2] Acetophenone derivatives are a prominent class of Type I photoinitiators, valued for their efficiency and reliability.[3] These compounds undergo a unimolecular bond cleavage upon UV irradiation, a process known as the Norrish Type I reaction, to produce free radicals that drive polymerization.[3][4]
The molecule this compound, also known as 4-cyclohexyloxyacetophenone, is proposed here as a precursor to a novel photoinitiator. Its structure, featuring a bulky, electron-donating cyclohexyloxy group, is anticipated to influence its photochemical properties, potentially offering advantages in solubility, reactivity, and reduced yellowing in cured polymers. This guide provides the foundational knowledge and experimental framework to investigate and validate its performance.
Proposed Mechanism of Action: A Norrish Type I Pathway
Based on the established behavior of acetophenone derivatives, this compound is expected to function as a Type I photoinitiator.[3][4] The proposed mechanism involves the following key steps upon exposure to UV radiation:
-
Photoexcitation: The carbonyl group of the acetophenone moiety absorbs a photon, promoting the molecule to an excited singlet state (S1).
-
Intersystem Crossing (ISC): The molecule may then transition to a more stable, longer-lived triplet state (T1).
-
α-Cleavage (Norrish Type I Reaction): From the excited state (either S1 or T1), the bond between the carbonyl carbon and the adjacent methyl carbon undergoes homolytic cleavage. This is the primary radical-generating step.
-
Radical Formation: This cleavage results in the formation of two distinct radical species: a 4-(cyclohexyloxy)benzoyl radical and a methyl radical.
-
Initiation of Polymerization: Both radical species, particularly the highly reactive methyl radical, can attack the double bonds of monomer units (e.g., acrylates), thereby initiating the polymer chain growth.
The bulky cyclohexyloxy group is hypothesized to enhance the solubility of the photoinitiator in various monomer systems and potentially influence the electronic properties of the benzoyl radical, which could affect its reactivity and absorption characteristics.
Caption: Proposed Norrish Type I photoinitiation pathway.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound and its subsequent evaluation as a photoinitiator.
Synthesis of this compound
The synthesis can be achieved via a Williamson ether synthesis, a reliable and well-documented method for forming ethers. The starting materials are 4-hydroxyacetophenone and a suitable cyclohexyl halide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Hydroxyacetophenone | ≥98% | Standard Chemical Supplier |
| Cyclohexyl bromide | ≥98% | Standard Chemical Supplier |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard Chemical Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Chemical Supplier |
| Diethyl ether | Anhydrous | Standard Chemical Supplier |
| Saturated sodium bicarbonate | ACS Reagent | In-house preparation |
| Brine (Saturated NaCl) | ACS Reagent | In-house preparation |
| Anhydrous magnesium sulfate | ≥97% | Standard Chemical Supplier |
Protocol:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone (1.36 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous DMF (50 mL).
-
Addition of Alkyl Halide: While stirring, add cyclohexyl bromide (1.63 g, 10 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to 80°C and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure this compound.
Caption: Workflow for the synthesis of the photoinitiator precursor.
Evaluation of Photoinitiation Efficiency
The performance of the newly synthesized photoinitiator can be assessed by monitoring the photopolymerization of a standard monomer, such as methyl methacrylate (MMA). Real-time Fourier-transform infrared (RT-FTIR) spectroscopy is an excellent technique for this purpose, as it allows for the continuous monitoring of the disappearance of the monomer's C=C bond.
Materials and Formulation:
| Component | Function | Concentration (wt%) |
| Methyl Methacrylate (MMA) | Monomer | 98.9% |
| This compound | Photoinitiator | 1.0% |
| Ethyl 4-(dimethylamino)benzoate (EDB) | Co-initiator (optional) | 0.1% |
Protocol:
-
Formulation Preparation: Prepare the photopolymerizable formulation by mixing the components in the specified ratios in a light-protected vial. Ensure complete dissolution of the photoinitiator.
-
Sample Preparation: Place a small drop of the formulation between two polypropylene films, separated by a 25 µm spacer, to create a thin film of uniform thickness.
-
RT-FTIR Setup: Mount the sample in the sample compartment of an FTIR spectrometer.
-
UV Curing: Position a UV light source (e.g., a medium-pressure mercury lamp with appropriate filters) to irradiate the sample. The light intensity should be measured and kept constant for comparative studies (e.g., 50 mW/cm²).
-
Data Acquisition: Simultaneously start the UV irradiation and the FTIR data acquisition. Collect spectra at regular intervals (e.g., every 0.5 seconds) for a total of 5 minutes.
-
Data Analysis: Monitor the decrease in the peak area of the methacrylate C=C bond (typically around 1635 cm⁻¹). The conversion of the monomer can be calculated using the following formula: Conversion (%) = [1 - (Aₜ / A₀)] x 100 where Aₜ is the peak area at time t and A₀ is the initial peak area.
-
Comparative Analysis: For a comprehensive evaluation, conduct control experiments with a well-established photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) under identical conditions.
Expected Outcome and Data Interpretation:
A successful photoinitiator will show a rapid decrease in the monomer C=C peak upon UV exposure, indicating efficient initiation of polymerization. The rate of polymerization and the final conversion percentage are key metrics for evaluating its performance. A higher polymerization rate and a higher final conversion suggest a more efficient photoinitiator.
Key Performance Parameters and Optimization
The efficiency of a photopolymerization process is influenced by several factors. To fully characterize this compound, it is crucial to investigate the following parameters:
-
Photoinitiator Concentration: The concentration of the photoinitiator significantly impacts the curing process. While a higher concentration can lead to a faster cure, an excessively high concentration can cause inner filter effects, where the surface layer absorbs too much light, preventing efficient curing of the underlying layers.[5] A concentration ladder study (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/w) is recommended to determine the optimal concentration for a given film thickness.
-
Light Intensity: The rate of polymerization is generally proportional to the square root of the light intensity. Varying the light intensity can help in understanding the photoinitiator's response and in optimizing the curing process for specific applications.
-
Wavelength Sensitivity: The UV-Vis absorption spectrum of the photoinitiator should be measured to identify its maximum absorption wavelength (λₘₐₓ). The light source used for curing should have an emission spectrum that overlaps with the absorption spectrum of the photoinitiator for maximum efficiency.[2]
Conclusion and Future Outlook
This compound presents a compelling candidate for a novel Type I photoinitiator. Its synthesis is straightforward, and its structure suggests potentially favorable properties for photopolymerization applications. The protocols outlined in this document provide a robust framework for its synthesis, characterization, and performance evaluation. Further research into its photophysical properties, such as quantum yield of cleavage and radical trapping experiments, will provide deeper insights into its mechanism and efficiency. Successful validation of this molecule could lead to the development of a new generation of photoinitiators with enhanced performance for a wide range of industrial and biomedical applications.
References
-
Norrish, R. G. W. (n.d.). Norrish reaction. In Wikipedia. Retrieved February 13, 2026, from [Link]
-
RAHN AG. (n.d.). Photoinitiators for UV Curing - RAHN Product Portfolio. Retrieved February 13, 2026, from [Link]
- Lalevée, J., et al. (2014).
- Google Patents. (n.d.). CA1310639C - .alpha.-AMINOACETOPHENONES AS PHOTOINITIATORS.
- Google Patents. (n.d.). US9175098B2 - Polymeric photoinitiators.
- Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules, 43(15), 6245–6268.
- Google Patents. (n.d.). US6596445B1 - O-acyloxime photoinitiators.
- Google Patents. (n.d.). WO2020136522A1 - Photoinitiators.
- Photochemistry of Carbonyl Compounds. (n.d.).
- Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.
- Fouassier, J. P. (1995). Photoinitiation, Photopolymerization and Photocuring: Fundamentals and Applications.
- RadTech. (n.d.). Photoinitiator selection to advance the UV curing industry in an uncertain world.
- Google Patents. (n.d.). US9701762B2 - Hybrid photoinitiators.
- Allen, N. S. (Ed.). (1996). Photopolymerisation and Photoimaging Science and Technology. Springer.
- Rohde, J. M. (2004, September 1). Photochemistry and Applications in Synthesis.
- Ravve, A. (2000). Light-Associated Reactions of Synthetic Polymers. Springer.
-
Bomar. (2022, January 31). Formulation Overview: Photoinitiators. Retrieved February 13, 2026, from [Link]
- Wang, K., et al. (2021). The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing. Journal of Biomedical Materials Research Part A, 110(1), 204-216.
- Crivello, J. V., & Dietliker, K. (1991).
- Google Patents. (n.d.). US20120171434A1 - Photoinitiator composition.
- Griesbeck, A. G., Maptue, N., & Oelgemöller, M. (2001). CRC Handbook of Organic Photochemistry and Photobiology. CRC Press.
- Kopecký, J. (1996). Organic Photochemistry: A Visual Approach. VCH.
- Padwa, A. (Ed.). (1991). Organic Photochemistry (Vol. 11). Marcel Dekker.
- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
- Wicks, Z. W., Jones, F. N., Pappas, S. P., & Wicks, D. A. (2007). Organic Coatings: Science and Technology (3rd ed.). Wiley.
- Absi, A., et al. (2021).
- D'Auria, M. (2018). Photochemical Key Steps in Organic Synthesis.
- Mehta, G., & Singh, V. (2006). Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis. Chemical Reviews, 106(11), 4467-4513.
- RSC Publishing. (n.d.). Synthesis, photophysical and photochemical properties of substituted zinc phthalocyanines. Dalton Transactions.
- PMC. (n.d.). Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene).
Sources
- 1. scispace.com [scispace.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Norrish reaction - Wikipedia [en.wikipedia.org]
- 4. kvmwai.edu.in [kvmwai.edu.in]
- 5. Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene)-alt-poly(1,4-phenylene–vinylene)s with Various Dissymmetric Substitution of Alkoxy Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Production of 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one
Introduction
1-[4-(Cyclohexyloxy)phenyl]ethan-1-one, a key intermediate in the synthesis of various pharmaceuticals and advanced materials, presents unique challenges and opportunities in its scale-up production. Its molecular architecture, featuring a cyclohexyloxy moiety attached to an acetophenone core, necessitates a robust and economically viable synthetic strategy for industrial applications. This guide provides a comprehensive overview of the primary methodologies for the large-scale synthesis of this compound, focusing on process optimization, safety, and green chemistry considerations. We will delve into two principal synthetic routes, offering detailed protocols, comparative analysis, and expert insights to aid researchers, scientists, and drug development professionals in their scale-up endeavors.
Comparative Analysis of Synthetic Routes
The industrial production of this compound is primarily approached via two strategic pathways, each with its own set of advantages and challenges. The choice between these routes often depends on the availability and cost of starting materials, desired purity of the final product, and the scale of production.
-
Route A: Williamson Ether Synthesis of 4-Hydroxyacetophenone. This is arguably the more convergent and widely adopted route. It commences with the readily available and economical 4-hydroxyacetophenone, which undergoes a Williamson ether synthesis with a suitable cyclohexyl halide. This approach benefits from the high reactivity of the phenolic hydroxyl group and generally leads to good yields with straightforward purification.
-
Route B: Friedel-Crafts Acylation of Cyclohexyl Phenyl Ether. This route begins with the synthesis of cyclohexyl phenyl ether, followed by a Friedel-Crafts acylation to introduce the acetyl group. While chemically sound, this pathway can be more challenging to control in terms of regioselectivity, potentially leading to a mixture of ortho and para isomers, which necessitates more rigorous purification steps.
The following sections will provide detailed protocols for both routes, designed for kilogram-scale production.
Route A: Williamson Ether Synthesis of 4-Hydroxyacetophenone
This route is often preferred for its high selectivity and the use of a solid, easily handled starting material. The overall transformation is depicted below:
Caption: Synthetic workflow for Route A.
Protocol A: Kilogram-Scale Williamson Ether Synthesis
Materials and Equipment:
-
100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel.
-
4-Hydroxyacetophenone (10.0 kg, 73.45 mol)
-
Cyclohexyl bromide (14.3 kg, 87.7 mol, 1.2 equiv)
-
Potassium carbonate, anhydrous, finely powdered (15.2 kg, 110.0 mol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF), industrial grade (50 L)
-
Deionized water
-
Toluene
-
Heptane
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and lab coat.[1][2][3][4]
Procedure:
-
Reactor Setup and Inerting: Ensure the reactor is clean and dry. Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Charging Reagents: Charge the reactor with 4-hydroxyacetophenone (10.0 kg), powdered potassium carbonate (15.2 kg), and DMF (50 L).
-
Heating and Addition: Begin stirring and heat the mixture to 80-85 °C. Once the temperature is stable, add cyclohexyl bromide (14.3 kg) dropwise via the addition funnel over a period of 2-3 hours. Maintain the internal temperature below 90 °C. The use of a slight excess of the alkylating agent ensures complete consumption of the starting phenol.[5][6]
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 80-85 °C for an additional 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 4-hydroxyacetophenone is consumed.
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add deionized water (100 L) to the reactor with stirring to precipitate the crude product.
-
Isolation: Filter the precipitated solid and wash the filter cake thoroughly with deionized water (3 x 20 L) until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Recrystallization: Charge a clean reactor with the crude product and a mixture of toluene and heptane (1:2 v/v). Heat to reflux until all the solid dissolves. Cool the solution slowly to 0-5 °C to induce crystallization.
-
Final Product Isolation: Filter the recrystallized product, wash with cold heptane, and dry under vacuum at 50 °C to yield pure this compound.
Expected Yield: 85-92% Purity (by HPLC): >99%
Route B: Friedel-Crafts Acylation of Cyclohexyl Phenyl Ether
This alternative route involves the initial preparation of cyclohexyl phenyl ether, which is then acylated.
Caption: Synthetic workflow for Route B.
Protocol B: Kilogram-Scale Friedel-Crafts Acylation
Materials and Equipment:
-
100 L glass-lined reactor with appropriate fittings for handling corrosive reagents.
-
Cyclohexyl phenyl ether (10.0 kg, 56.7 mol)
-
Acetyl chloride (4.9 kg, 62.4 mol, 1.1 equiv)
-
Anhydrous aluminum chloride (8.3 kg, 62.2 mol, 1.1 equiv)
-
Dichloromethane (DCM), anhydrous (60 L)
-
Hydrochloric acid, 2M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Personal Protective Equipment (PPE): Full-face respirator, acid-resistant gloves, and apron.[1][2][3][4]
Procedure:
-
Reactor Setup: Ensure the reactor is scrupulously dry and purged with nitrogen.
-
Catalyst Suspension: Charge the reactor with anhydrous DCM (30 L) and cool to 0 °C. Carefully and in portions, add anhydrous aluminum chloride (8.3 kg). The handling of aluminum chloride requires strict moisture control to prevent deactivation and the release of HCl gas.[7][8][9]
-
Acyl Chloride Addition: To the stirred suspension, add acetyl chloride (4.9 kg) dropwise, maintaining the temperature between 0-5 °C.
-
Substrate Addition: After the addition of acetyl chloride, add a solution of cyclohexyl phenyl ether (10.0 kg) in anhydrous DCM (30 L) dropwise over 2-3 hours, keeping the temperature below 10 °C. The exothermic nature of the Friedel-Crafts acylation necessitates careful temperature management to prevent side reactions.[10][11][12]
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Quenching: Cool the reaction mixture to 0 °C and very slowly and carefully quench by pouring it onto a mixture of crushed ice (50 kg) and concentrated hydrochloric acid (5 L). This step is highly exothermic and should be performed with extreme caution in a well-ventilated area.[8]
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 L). Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water or toluene/heptane to yield the final product.
Expected Yield: 75-85% Purity (by HPLC): >98% (may contain small amounts of the ortho isomer)
Process Optimization and Green Chemistry Considerations
For large-scale industrial production, continuous improvement in process efficiency, cost-effectiveness, and environmental impact is crucial.
| Parameter | Route A (Williamson Ether) | Route B (Friedel-Crafts) | Green Chemistry Improvements |
| Starting Materials | 4-Hydroxyacetophenone (solid, stable) | Cyclohexyl phenyl ether (liquid) | Use of bio-based solvents and reagents where possible. |
| Catalyst | Base (K2CO3) | Lewis Acid (AlCl3) | For Route B, explore solid acid catalysts (e.g., zeolites) to simplify work-up and catalyst recovery.[13] |
| Solvent | DMF (polar aprotic) | DCM (chlorinated) | Investigate greener solvent alternatives such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF).[13] |
| Work-up | Simple precipitation and filtration | Hazardous quenching, multiple extractions | Route A has a simpler and safer work-up. |
| Byproducts | Inorganic salts | HCl, aluminum hydroxide sludge | Solid acid catalysts in Route B would significantly reduce hazardous waste. |
| Selectivity | Highly selective for para-product | Potential for ortho-isomer formation | Route A is superior in terms of regioselectivity. |
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 68-71 °C
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.91 (d, J = 8.8 Hz, 2H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, Ar-H), 4.35-4.29 (m, 1H, O-CH), 2.55 (s, 3H, COCH₃), 2.04-1.98 (m, 2H, cyclohexyl-H), 1.84-1.78 (m, 2H, cyclohexyl-H), 1.62-1.54 (m, 3H, cyclohexyl-H), 1.42-1.31 (m, 3H, cyclohexyl-H). (Note: This is a representative spectrum based on similar structures).[14][15]
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 196.8, 162.5, 130.6, 130.4, 115.3, 76.5, 31.7, 26.3, 25.6, 23.8. (Note: This is a representative spectrum based on similar structures).[14][15]
-
IR (KBr, cm⁻¹): 2935, 2858 (C-H stretch, cyclohexyl), 1675 (C=O stretch, ketone), 1605, 1575 (C=C stretch, aromatic), 1255 (C-O stretch, ether). (Note: This is a representative spectrum based on similar structures).[16]
Safety and Handling
Route A:
-
Cyclohexyl bromide: Lachrymator and skin irritant. Handle in a well-ventilated fume hood with appropriate PPE.
-
DMF: Can be absorbed through the skin and is a reproductive toxin. Use in a closed system where possible.
Route B:
-
Aluminum chloride (anhydrous): Highly corrosive and reacts violently with water, releasing HCl gas. Must be handled under strictly anhydrous conditions with full PPE.[7][9]
-
Acetyl chloride: Corrosive and a lachrymator. Reacts with moisture. Handle in a fume hood.
-
Dichloromethane: A suspected carcinogen. Minimize exposure through engineering controls and PPE.
General Precautions:
-
All scale-up operations should be conducted by trained personnel in a facility equipped for large-scale chemical synthesis.
-
A thorough process hazard analysis (PHA) should be conducted before attempting any large-scale synthesis.
-
Emergency procedures for spills, fires, and exposures must be in place.[1][3][4]
Conclusion
The synthesis of this compound on a large scale is most efficiently and safely achieved via the Williamson ether synthesis of 4-hydroxyacetophenone (Route A). This method offers high yields, excellent regioselectivity, and a more straightforward work-up procedure compared to the Friedel-Crafts acylation of cyclohexyl phenyl ether (Route B). For both routes, careful consideration of reaction parameters, safety protocols, and opportunities for green chemistry implementation are paramount for a successful and sustainable manufacturing process. These application notes and protocols provide a robust foundation for the scale-up of this important chemical intermediate.
References
- Bruker. (n.d.). NMR Spectra Databases.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
-
Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]
-
BakerRisk. (2023). 5 Tips on Chemical Safety in Industrial Work Environments. Retrieved from [Link]
-
USALCO. (n.d.). Aluminum Chloride Storage and Handling. Retrieved from [Link]
-
Professor Dave Explains. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]
-
Quora. (2017). What is the role of anhydrous aluminum chloride in a friedel craft reaction?. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-[4-(phenylmethoxy)phenyl]-. NIST Chemistry WebBook. Retrieved from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from a general organic chemistry textbook.
-
ETH Zurich. (n.d.). General rules for working with chemicals. Retrieved from [Link]
-
NIH. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]
-
EHS Today. (2024). Safety Precautions To Take When Using Industrial Chemicals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
ChemTube3D. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
Sources
- 1. chemicalproductsokc.com [chemicalproductsokc.com]
- 2. ethz.ch [ethz.ch]
- 3. bakerrisk.com [bakerrisk.com]
- 4. ors.od.nih.gov [ors.od.nih.gov]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 15. rsc.org [rsc.org]
- 16. Ethanone, 1-[4-(phenylmethoxy)phenyl]- [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4'-Cyclohexyloxyacetophenone
Welcome to the technical support guide for the purification of 4'-Cyclohexyloxyacetophenone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. We will move beyond simple procedural steps to explain the underlying principles, enabling you to troubleshoot and optimize your purification process effectively.
Part 1: Frequently Asked Questions - Core Principles
This section addresses fundamental questions that form the basis of a successful recrystallization.
Q1: What is the fundamental principle of recrystallization and why is it effective for 4'-Cyclohexyloxyacetophenone?
Recrystallization is a purification technique for solid compounds based on differential solubility.[1] The core principle is that the solubility of most solids, including 4'-Cyclohexyloxyacetophenone, increases significantly with temperature.[1] An ideal recrystallization solvent will dissolve the target compound completely at or near its boiling point but will have very low solubility for it at cold temperatures (e.g., 0-4 °C). Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (remaining in the liquid phase, or "mother liquor") or completely insoluble in the hot solvent (allowing for their removal via hot filtration).[2] This solubility difference is the key to separating the desired product from contaminants.
Q2: How do I select the best solvent for purifying 4'-Cyclohexyloxyacetophenone?
Selecting the right solvent is the most critical step for successful recrystallization.[2][3] The molecular structure of 4'-Cyclohexyloxyacetophenone—featuring a polar ketone, a semi-polar ether linkage, and large non-polar aromatic and cyclohexyl groups—suggests that moderately polar solvents are a good starting point.
Key characteristics of an ideal solvent include:
-
Differential Solubility: The compound should be highly soluble when hot and poorly soluble when cold.[1]
-
Inertness: The solvent must not react with the compound.[2][3]
-
Volatility: It should have a relatively low boiling point to be easily removed from the final crystals during drying.[3]
-
Impurity Solubility: Impurities should remain dissolved in the cold solvent.[2]
For 4'-Cyclohexyloxyacetophenone, good single-solvent candidates include ethanol , isopropanol , or acetone . Alternatively, a two-solvent system can be highly effective. This typically involves a "good" solvent in which the compound is readily soluble (e.g., ethyl acetate or dichloromethane ) and a "poor" or "anti-solvent" in which it is insoluble (e.g., hexanes or heptane ).[4]
Q3: What are the common impurities I might encounter in crude 4'-Cyclohexyloxyacetophenone?
Impurities are typically related to the synthetic route used.[5] A common synthesis for this compound is the Williamson ether synthesis, starting from 4'-hydroxyacetophenone and a cyclohexyl halide (e.g., cyclohexyl bromide).
Potential impurities include:
-
Organic Impurities: Unreacted starting materials (4'-hydroxyacetophenone), by-products from side reactions, and degradation products.[5][6]
-
Inorganic Impurities: Salts formed during the reaction (e.g., sodium bromide if using sodium hydride and cyclohexyl bromide) and residual catalysts or reagents.[5]
-
Colored Impurities: High molecular weight by-products or degradation products that can become trapped in the crystal lattice.[7]
Part 2: Experimental Protocol & Workflow
This section provides a detailed, step-by-step methodology for the purification process.
Workflow for Recrystallization of 4'-Cyclohexyloxyacetophenone
Caption: A logical flow diagram for diagnosing and solving common recrystallization issues.
Problem: No crystals are forming after the solution has cooled.
-
Potential Cause 1: Too much solvent was used. This is the most common reason for crystallization failure. [8]The solution is not saturated enough for crystals to form, even when cold.
-
Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow the more concentrated solution to cool again. [4][9]* Potential Cause 2: The solution is supersaturated. Sometimes, a solution can cool below its saturation point without forming a precipitate because the initial crystal nucleation event has not occurred.
-
Solution A (Induce Nucleation): Scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide a surface for the first crystals to form. [7][9] * Solution B (Seeding): If you have a small crystal of pure 4'-Cyclohexyloxyacetophenone, add it to the cold solution. This "seed crystal" acts as a template for further crystal growth. [9] Problem: An oil is forming instead of solid crystals ("oiling out").
-
-
Potential Cause 1: The solution is cooling too quickly. If the solution becomes saturated at a temperature that is above the melting point of your compound, it will come out of solution as a liquid (oil) rather than a solid. [4][7] * Solution: Re-heat the solution until the oil completely redissolves. If necessary, add a small amount of additional hot solvent to ensure it stays dissolved longer. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate. [9]* Potential Cause 2: High concentration of impurities. Impurities can depress the melting point of a compound, making it more likely to oil out. [4] * Solution: If slow cooling doesn't work, you may need to pre-purify the material using another method (like column chromatography) or attempt the charcoal decolorization step, as some impurities that cause oiling can be adsorbed by charcoal. [9] Problem: The final yield of purified crystals is very low.
-
Potential Cause 1: Too much solvent was used during dissolution. A significant portion of your product may have remained dissolved in the mother liquor even after cooling. [4][9] * Solution: You can attempt to recover a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling it. Note that this second crop may be less pure than the first.
-
Potential Cause 2: Premature crystallization during hot filtration. If the product crystallized on the filter paper or in the funnel, it was lost before the main crystallization step.
-
Solution: Always ensure your filtration apparatus is thoroughly pre-heated with hot solvent before filtering your hot solution. [7]* Potential Cause 3: Washing with solvent that was not sufficiently cold. Using room-temperature or slightly cool solvent to wash the crystals can redissolve a substantial amount of your product.
-
Solution: Always use ice-cold solvent for the washing step and use only the minimum amount necessary to rinse the crystals. [7] Problem: The final crystals are colored, even after recrystallization.
-
-
Potential Cause: Colored impurities are co-crystallizing with your product. This happens when the impurities have similar solubility properties or are trapped within the rapidly forming crystal lattice.
-
Solution: Perform the recrystallization again, but this time include the activated charcoal treatment step before the hot filtration. [7]The charcoal is highly effective at adsorbing many colored organic impurities. Also, ensure the cooling process is very slow to promote selective crystallization.
-
References
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectionn. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
- Ghosh, A. et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
-
Reddit. (2020). Recrystallisation Help. r/Chempros. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Methoxyacetophenone. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). 4-Cyclohexylamino-butan-1-ol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
- Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
-
NIST. (n.d.). Acetophenone, 4'-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate.
-
PubChem. (n.d.). p-Ethoxyacetophenone. Retrieved from [Link]
-
PubChem. (n.d.). Acetophenone. Retrieved from [Link]
- Varampati, S., & Nayakanti, D. (2024). A Simultaneous Quantification of Four Potential Genotoxic Impurities.
-
Reddit. (2024). Help with recrystallization for a tosylate. r/chemistry. Retrieved from [Link]
- Kalidindi, S. et al. (2024). Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. International Journal of Pharmaceutical Research and Allied Sciences, 13(2), 1-15.
-
National Center for Biotechnology Information. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PubMed Central. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpsr.com [ijpsr.com]
- 6. ijpras.com [ijpras.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Impurity Identification in 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for identifying common impurities in 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one. Understanding the impurity profile is critical for ensuring the quality, safety, and efficacy of any research or development involving this compound. This document provides a structured approach to identifying and troubleshooting common impurities based on the synthetic routes and potential degradation pathways.
Introduction: The Criticality of Impurity Profiling
This compound is a valuable intermediate in various fields of chemical research. The purity of this compound is paramount, as even trace amounts of impurities can significantly impact experimental outcomes, from altering reaction kinetics to introducing unforeseen toxicological risks in drug development. This guide will delve into the likely impurities arising from the common synthetic pathways and degradation, and provide practical steps for their identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most probable synthetic routes for this compound and what impurities can I expect from each?
There are two primary and logical synthetic routes to this compound, each with its own characteristic impurity profile.
Route A: Williamson Ether Synthesis
This route involves the reaction of 4-hydroxyacetophenone with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base.[1]
-
Unreacted Starting Materials: The most straightforward impurities are residual 4-hydroxyacetophenone and the cyclohexyl halide.
-
Elimination Byproduct: A significant side reaction is the E2 elimination of the cyclohexyl halide in the presence of a strong base, leading to the formation of cyclohexene.[2]
-
C-Alkylation Products: While less common for phenoxides, there is a possibility of C-alkylation, where the cyclohexyl group attaches directly to the aromatic ring, though this is sterically hindered and electronically disfavored in this specific case.
Route B: Friedel-Crafts Acylation
This route involves the acylation of cyclohexyloxybenzene with an acylating agent such as acetyl chloride or acetic anhydride, using a Lewis acid catalyst (e.g., AlCl₃).[3]
-
Unreacted Starting Material: Residual cyclohexyloxybenzene is a likely impurity.
-
Isomeric Impurities: Friedel-Crafts acylation can lead to substitution at different positions on the aromatic ring. The primary product is the para-substituted isomer, but the formation of ortho- and meta-isomers (1-[2-(cyclohexyloxy)phenyl]ethan-1-one and 1-[3-(cyclohexyloxy)phenyl]ethan-1-one) is possible.
-
Polyacylated Products: Under certain conditions, a second acetyl group can be added to the aromatic ring, resulting in diacetylated impurities. However, the acetyl group is deactivating, making a second acylation less favorable.[3]
Q2: My sample of this compound is developing a yellow tint over time. What could be the cause?
A change in color, particularly the development of a yellow or brownish hue, is often indicative of degradation.[4] For a compound like this compound, two primary degradation pathways should be considered:
-
Photodegradation: Aromatic ketones are known to be sensitive to light, especially UV radiation.[4] This can initiate photochemical reactions, such as Norrish Type I cleavage, leading to the formation of radical species that can then undergo further reactions to form colored impurities.[5]
-
Oxidative Degradation: The ether linkage can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.[4][6] Oxidative cleavage of the ether bond could lead to the formation of a hydroquinone derivative and cyclohexanone, which can further degrade to form colored polymeric materials.[7]
Q3: I am seeing unexpected peaks in my HPLC analysis. How can I begin to identify them?
A systematic approach is key to identifying unknown peaks in your chromatogram.
-
Review the Synthetic Route: Start by considering the likely impurities from the synthesis method used (see Q1).
-
Spike with Starting Materials: Inject samples of the starting materials (e.g., 4-hydroxyacetophenone and cyclohexyloxybenzene) to see if any of the unknown peaks match their retention times.
-
Forced Degradation Study: To identify potential degradation products, perform a forced degradation study.[8][9] This involves subjecting your sample to stress conditions such as acid, base, oxidation (e.g., with hydrogen peroxide), heat, and light. Analyzing the stressed samples by HPLC will help to correlate the appearance of new peaks with specific degradation pathways.
-
LC-MS/MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.[10][11][12][13] It provides the molecular weight of the impurities and fragmentation patterns that can be used to elucidate their structures.
Troubleshooting Guide
| Observation | Potential Cause | Troubleshooting Steps |
| Low Purity of Final Product | Incomplete reaction or inefficient purification. | - Monitor the reaction to completion using TLC or HPLC. - Optimize purification methods (e.g., recrystallization solvent, column chromatography conditions). |
| Presence of a Peak with m/z of Unreacted Starting Material | Incomplete reaction. | - Increase reaction time or temperature. - Ensure stoichiometry of reagents is correct. |
| Peak Corresponding to Cyclohexene (GC-MS) | Elimination side reaction in Williamson ether synthesis. | - Use a less sterically hindered base. - Lower the reaction temperature. |
| Multiple Isomeric Peaks (HPLC) | Lack of regioselectivity in Friedel-Crafts acylation. | - Optimize the catalyst and solvent system. - Lower the reaction temperature to favor the thermodynamically more stable para product. |
| Appearance of New Peaks Upon Storage | Degradation of the compound. | - Store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). - Use amber vials to protect from light.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
-
Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to an aliquot of the stock solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to an aliquot of the stock solution and heat at 60°C for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide to an aliquot of the stock solution and keep at room temperature for 24 hours.[4]
-
Thermal Degradation: Heat a solid sample and a solution of the compound at 70°C for 48 hours.[4]
-
Photodegradation: Expose a solid sample and a solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter of near UV).[4]
-
-
Analysis: Analyze the stressed samples by HPLC-UV and LC-MS/MS, comparing them to an unstressed control sample.
Protocol 2: HPLC-UV Method for Impurity Profiling
This is a starting point for developing a stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute more nonpolar impurities. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the parent compound and expected impurities have good absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Visualizing Impurity Formation
Synthetic Pathway and Potential Impurities
Caption: Synthetic routes to this compound and key byproducts.
Impurity Identification Workflow
Caption: A logical workflow for identifying unknown impurities.
References
- BenchChem. (n.d.). Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage.
- Kinne, M., et al. (2006). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Applied and Environmental Microbiology, 72(7), 4909–4914.
- Ramírez, L., et al. (2021). Ether Oxidation by an Evolved Fungal Heme-Peroxygenase: Insights into Substrate Recognition and Reactivity. International Journal of Molecular Sciences, 22(15), 8087.
- JECFA. (2004). Aliphatic and Aromatic Ethers.
- StudyRaid. (2025). Understand photochemical Reactions of Acetophenone.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Bernauer, U., et al. (1998). Biotransformation of methyl tert-butyl ether, ethyl tert-butyl ether, and tert-butyl alcohol in rats. Archives of Toxicology, 72(4), 211-221.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Bray, H. G., et al. (1955). The metabolism of ethers in the rabbit. 1. Anisole and p-cresol methyl ether. Biochemical Journal, 60(1), 1-6.
- Daly, J. (1970). Metabolism of acetophenetidin and other aromatic ethers by a hydroxylating system of liver microsomes. Biochemical Pharmacology, 19(10), 2979-2993.
- Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 52(10), 548-554.
- Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from Asian Journal of Research in Chemistry website.
- SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column.
- Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
- Tzanani, N., et al. (2021). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
- ChemicalBook. (2023). 1-(4-PHENYL-CYCLOHEXYL)-ETHANONE | 21060-30-0.
- Patolia, V. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
- Darwish, H. W., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLOS ONE, 16(3), e0244951.
- Journal of Applicable Chemistry. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived From 4- Hydroxy and 4-Amino Acetophenone. Retrieved from Journal of Applicable Chemistry website.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Environmental Protection Agency. (n.d.). Ethanone, 1-[4-(octadecyloxy)phenyl]-.
- NIST. (n.d.). Ethanone, 1-[4-(phenylmethoxy)phenyl]-.
- MDPI. (n.d.). Thermal Lens Vibrational Overtone Spectroscopy for Detection of Impurities in Liquid Alkanes.
- ResearchGate. (n.d.). Synthesis of cinnamyloxycyclohexanone derivatives.
- The Good Scents Company. (n.d.). cyclohexanone, 108-94-1.
- Beilstein Journals. (2024). O,S,Se-containing Biginelli products based on cyclic β-ketosulfone and their postfunctionalization.
Sources
- 1. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. app.studyraid.com [app.studyraid.com]
- 6. Ether Oxidation by an Evolved Fungal Heme-Peroxygenase: Insights into Substrate Recognition and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpras.com [ijpras.com]
- 9. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam | PLOS One [journals.plos.org]
- 10. chimia.ch [chimia.ch]
- 11. ajrconline.org [ajrconline.org]
- 12. hpst.cz [hpst.cz]
- 13. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclohexyloxyacetophenone Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to diagnose and resolve low conversion rates in the synthesis of cyclohexyloxyacetophenone and related aryl-alkyl ethers. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
The Synthetic Challenge: An Overview
The synthesis of cyclohexyloxyacetophenone, an aryl-alkyl ether, is most commonly achieved via the Williamson ether synthesis.[1] This robust and versatile SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.[2] However, the specific reactants required for this synthesis—particularly the use of a secondary electrophile (cyclohexyl halide)—introduce competing reaction pathways that can significantly reduce yield.[2][3]
This guide will deconstruct the critical parameters of this reaction, offering logical, step-by-step solutions to overcome common obstacles.
Figure 1: Synthetic Pathways to Cyclohexyloxyacetophenone. Route A is the viable Williamson ether synthesis path, though it faces competition from E2 elimination. Route B is generally unsuccessful because SN2 reactions do not proceed on sp2-hybridized carbons of aryl halides.[4]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for synthesizing cyclohexyloxyacetophenone? A1: The synthesis relies on the Williamson ether synthesis, a classic SN2 (bimolecular nucleophilic substitution) reaction.[5] In the most practical approach, a base is used to deprotonate p-hydroxyacetophenone, forming a potent phenoxide nucleophile. This phenoxide then attacks the electrophilic carbon of a cyclohexyl halide (e.g., cyclohexyl bromide), displacing the halide and forming the ether bond.[6]
Q2: What are the primary causes of low conversion in this specific Williamson synthesis? A2: Low conversion typically stems from three main issues:
-
Competing E2 Elimination: The cyclohexyl halide is a secondary halide, which is highly susceptible to elimination reactions, especially in the presence of a strong base (the phenoxide), to form cyclohexene.[3] This is often the most significant cause of yield loss.
-
Incomplete Phenoxide Formation: Insufficiently strong base or the presence of water can lead to an incomplete deprotonation of the starting phenol, reducing the concentration of the active nucleophile.[7]
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. Protic or apolar solvents can hinder the reaction, while excessively high temperatures strongly favor the undesired elimination pathway.[5]
Q3: Is it better to react a phenoxide with a cyclohexyl halide or a cyclohexoxide with a halo-acetophenone? A3: It is far better to react the p-acetylphenoxide with a cyclohexyl halide. The alternative route—reacting a cyclohexoxide with a halo-acetophenone (like p-chloroacetophenone)—will fail. SN2 reactions require a backside attack on the electrophilic carbon, which is sterically impossible on an sp2-hybridized carbon of an aromatic ring.[4] Therefore, aryl halides do not undergo SN2 reactions.
Q4: What are the ideal starting conditions (solvent, temperature) for this reaction? A4: For a typical Williamson ether synthesis, polar aprotic solvents are superior because they solvate the cation of the alkoxide salt but leave the nucleophilic anion exposed and highly reactive.[5][6]
-
Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile.
-
Temperature Range: The reaction should be conducted at the lowest temperature that allows for a reasonable reaction rate to minimize the competing E2 elimination. A starting point of 50–80 °C is typical.[5]
Troubleshooting Guide: Diagnosing and Solving Low Conversion
Problem 1: My reaction has stalled with significant unreacted starting material.
This issue points to a problem with the core components of the SN2 reaction: the nucleophile, the electrophile, or the medium.
-
Possible Cause 1: Ineffective Nucleophile Generation
-
Rationale: The phenoxide nucleophile must be generated in high concentration. If the base is not strong enough to fully deprotonate the p-hydroxyacetophenone, the equilibrium will favor the less reactive starting materials. Furthermore, any water present in the reagents or solvent will consume the base and protonate the phenoxide, rendering it inactive.[7]
-
Troubleshooting Suggestions:
-
Base Selection: For aryl ethers, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[6] For more stubborn reactions, a stronger base like potassium hydride (KH) or sodium hydride (NaH) will ensure irreversible and complete deprotonation.[6]
-
Ensure Anhydrous Conditions: Dry your solvent over molecular sieves. Ensure the glassware is oven-dried. Use freshly opened, high-purity reagents.
-
Staged Addition: Prepare the phenoxide in situ by adding the base to the p-hydroxyacetophenone in the anhydrous solvent and stirring for 30-60 minutes before adding the cyclohexyl halide.[3]
-
-
-
Possible Cause 2: Poor Electrophile Reactivity
-
Rationale: The rate of an SN2 reaction is highly dependent on the leaving group. A better leaving group is one that is a weaker base and more stable on its own.
-
Troubleshooting Suggestions:
-
Change the Leaving Group: The reactivity of alkyl halides in SN2 reactions follows the trend: I > Br > Cl >> F.[2] If you are using cyclohexyl chloride, switching to cyclohexyl bromide or, ideally, cyclohexyl iodide will significantly accelerate the rate of the desired substitution reaction.
-
Consider a Tosylate: An alternative is to convert cyclohexanol into cyclohexyl tosylate. The tosylate anion (OTs) is an exceptionally good leaving group, often promoting higher yields in SN2 reactions.[2]
-
-
-
Possible Cause 3: Incorrect Solvent Choice
-
Rationale: Solvents that can hydrogen-bond with the phenoxide nucleophile (protic solvents like ethanol or water) will create a "solvent cage" around it, reducing its energy and nucleophilicity.[5] Apolar solvents lack the ability to dissolve the ionic phenoxide salt.
-
Troubleshooting Suggestions:
-
Switch to a recommended polar aprotic solvent. See the table below for a comparison.
-
-
| Solvent Type | Examples | Effect on SN2 Reaction | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Strongly Favors | Solvates the cation, leaving the nucleophile "naked" and highly reactive.[6] |
| Polar Protic | Water, Ethanol, Methanol | Strongly Disfavors | Solvates and stabilizes the nucleophile via hydrogen bonding, reducing its reactivity.[5] |
| Apolar | Hexane, Toluene | Disadvantages | Poor solubility for the ionic phenoxide salt, leading to a slow, heterogeneous reaction. |
Problem 2: My primary product is cyclohexene, not the desired ether.
This is a classic sign that the E2 elimination side reaction is dominating the SN2 pathway.
Figure 2: Troubleshooting Workflow for E2 Elimination. Follow this decision tree to systematically address the factors that favor the undesired elimination pathway.
-
Rationale: Elimination reactions are highly competitive with substitution on secondary halides.[2] The phenoxide acts as both a nucleophile (attacking the carbon) and a base (abstracting a proton from a beta-carbon). Higher temperatures provide the activation energy needed for elimination, which has a higher energy barrier but is entropically favored.[1]
-
Troubleshooting Suggestions:
-
Lower the Reaction Temperature: This is the most critical first step. Reduce the temperature to 50-60 °C. The reaction will be slower, but the ratio of substitution to elimination should improve dramatically.
-
Use a Milder, Less Hindered Base: While strong bases are needed for deprotonation, extremely bulky bases can favor elimination. If you are using a base like potassium tert-butoxide, switch to sodium hydride or potassium carbonate.[1]
-
Employ a Phase Transfer Catalyst (PTC): When using a solid base like K₂CO₃ in a solvent like acetonitrile, the reaction can be slow. A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can shuttle the phenoxide anion into the organic phase, increasing the effective concentration of the nucleophile and allowing the reaction to proceed at a lower temperature.[5]
-
Problem 3: I am observing other unexpected byproducts in my analysis (TLC, NMR).
-
Possible Cause: C-Alkylation
-
Rationale: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen atom and the aromatic ring (particularly at the ortho and para positions). While O-alkylation is generally favored, some degree of C-alkylation can occur, leading to byproducts where the cyclohexyl group is attached directly to the ring.[5]
-
Troubleshooting Suggestions:
-
Solvent Choice: C-alkylation is more prevalent in protic solvents. Ensuring a polar aprotic solvent (DMF, DMSO) will favor O-alkylation.
-
Counter-ion: The nature of the cation can influence the O/C alkylation ratio. While a comprehensive discussion is complex, using potassium or cesium salts often provides good selectivity for O-alkylation.
-
-
Experimental Protocols
Protocol 1: Optimized Synthesis of Cyclohexyloxyacetophenone
This protocol is designed to maximize the SN2 pathway and minimize E2 elimination.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add oven-dried glassware to a reaction flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagents: Add p-hydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to the flask.
-
Solvent: Add anhydrous DMF to the flask to a concentration of approximately 0.5 M with respect to the p-hydroxyacetophenone.
-
Phenoxide Formation: Stir the suspension at room temperature for 30 minutes.
-
Electrophile Addition: Slowly add cyclohexyl bromide (1.2 eq) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 60 °C and monitor the reaction progress using TLC (see Protocol 2). The reaction may take 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a silica gel plate.
-
Spotting: Use a capillary tube to spot three lanes on the plate:
-
Lane 1: A dilute solution of your starting material (p-hydroxyacetophenone).
-
Lane 2: Co-spot of the starting material and the reaction mixture.
-
Lane 3: The reaction mixture.
-
-
Elution: Develop the plate using a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes - this may require optimization).
-
Visualization: Visualize the plate under a UV lamp (254 nm). The starting material and product should have different Rf values. The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.
By systematically addressing these potential failure points, you can significantly improve the conversion and yield of your cyclohexyloxyacetophenone synthesis.
References
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
solvent selection for 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one extraction
Technical Support Center: Solvent Selection & Extraction Guide Topic: 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one (4-Cyclohexyloxyacetophenone) Case ID: #SOLV-CycAc-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are working with This compound , a lipophilic ketone-ether. This molecule presents a specific extraction challenge: balancing the solubility of the hydrophobic cyclohexyl ring against the need to remove polar impurities (likely unreacted 4-hydroxyacetophenone or inorganic salts from synthesis).
This guide prioritizes Green Chemistry principles (replacing Dichloromethane) while addressing the most common failure mode with cyclohexyl derivatives: persistent emulsions .
Module 1: Solvent Selection Logic
The selection of an extraction solvent for this molecule is dictated by its LogP (Partition Coefficient) and the specific impurities generated during synthesis (typically Williamson ether synthesis).
Physicochemical Profile[1][2][3][4][5][6][7]
-
Target Molecule: Lipophilic (LogP ≈ 3.8–4.2). High affinity for non-polar solvents.
-
Key Impurity (Phenolic): 4-Hydroxyacetophenone (Starting material). Weakly acidic (pKa ~8).
-
Key Impurity (Alkyl Halide): Cyclohexyl bromide/tosylate. Neutral, lipophilic.
Recommended Solvent Systems
| Solvent | Role | Green Score* | Technical Rationale |
| Ethyl Acetate (EtOAc) | Primary Extraction | ✅ Recommended | Excellent solubility for the target ketone. Forms a distinct interface with water (unless surfactants are present). |
| 2-Methyltetrahydrofuran (2-MeTHF) | Alternative | ✅ Recommended | Higher hydrophobicity than THF; separates better from water. Good for bi-phasic reactions.[1] |
| Methyl tert-butyl ether (MTBE) | Specific Use | ⚠️ Caution | Excellent for preventing emulsions due to low density (0.74 g/mL), but peroxide forming. Use only if EtOAc fails. |
| Dichloromethane (DCM) | Avoid | ❌ Restricted | High environmental impact. While it solubilizes the target well, it often creates "rag layers" (emulsions) at the bottom. |
-
Green Score based on ACS and GSK Solvent Selection Guides. [1, 2]
Module 2: The Extraction Protocol (Self-Validating)
This protocol includes a built-in validation step (The "pH Swing") to ensure the removal of the phenolic starting material, which is the most common contaminant in this synthesis.
Visual Workflow (Process Logic)
Figure 1: Extraction workflow emphasizing the chemical removal of phenolic impurities via base wash.
Step-by-Step Procedure
-
Quench & Dilute: Pour the reaction mixture into a separatory funnel containing water. Add Ethyl Acetate (EtOAc) (Ratio: 1:1 Organic/Aqueous).
-
The "pH Swing" (Critical Step):
-
Why: The starting material (4-hydroxyacetophenone) has a pKa of ~8. The target ether is neutral.
-
Action: Wash the organic layer twice with 1M NaOH (or 10% K2CO3).
-
Result: The phenol deprotonates into a salt (phenoxide) and migrates to the aqueous layer. The target stays in the EtOAc.
-
-
The Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove residual water and base.
-
Drying: Collect the organic layer, dry over anhydrous
, filter, and evaporate.
Module 3: Troubleshooting Center
Issue #1: The "Cyclohexyl Curse" (Persistent Emulsions)
-
Symptom: A cloudy middle layer that refuses to separate after 10 minutes.
-
Cause: The cyclohexyl ring adds lipophilicity, but if residual base or surfactants are present, the surface tension drops, stabilizing droplets.
-
Immediate Fixes:
-
The Salting Out Method: Add solid NaCl directly to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous phase, forcing organics out. [3]
-
The Filtration Trick: If the emulsion looks "ragged" (contains solids), filter the entire mixture through a pad of Celite.[2] The solids often stabilize the emulsion.
-
Solvent Swap: Add a small amount of MTBE . Its low density often forces a stronger density differential than EtOAc.
-
Issue #2: Product Crystallizes in the Funnel
-
Symptom: White solids appear during the wash steps.
-
Cause: this compound is a solid (MP ~65-70°C). As EtOAc evaporates or cools, the product crashes out.
-
Fix: Add more solvent (EtOAc) immediately. Do not use heat on a closed separatory funnel (pressure hazard).
Issue #3: Low Yield after Base Wash
-
Symptom: Mass balance is low; product missing.
-
Cause: If the concentration of NaOH was too high (>5M) or the contact time too long, you may have accidentally hydrolyzed the ether (rare, but possible with harsh conditions) or formed an emulsion that trapped the product.
-
Fix: Re-acidify the aqueous waste to pH 3 and re-extract with EtOAc to check if product/starting material precipitated.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Dichloromethane (DCM) if EtOAc fails? A: You can, but it is not recommended. DCM is denser than water (bottom layer), which often traps the "rag layer" (emulsions) at the interface, making it harder to drain the clean product. EtOAc (top layer) allows you to drain the waste water and leave the emulsion behind or treat it easily.
Q: How do I remove the Cyclohexyl Bromide impurity? A: Extraction will not remove unreacted cyclohexyl bromide as it is also lipophilic. You must rely on recrystallization .
-
Protocol: Dissolve the crude solid in hot Hexane (or Heptane) with a minimal amount of EtOAc. Cool slowly. The target ketone crystallizes; the alkyl halide usually stays in the mother liquor.
Q: Is the molecule light sensitive? A: Acetophenone derivatives can undergo photodegradation (Norrish Type reactions) upon prolonged exposure to UV. Store the dried solid in amber vials or foil-wrapped containers.
References
-
Prat, D., et al. (2016). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development.
-
Henderson, R. K., et al. (2011). "GSK Solvent Selection Guide 2011." Green Chemistry.
-
Frontier, A. (2026).[2] "Tips & Tricks: Troubleshooting Emulsions." University of Rochester, Dept of Chemistry.
Sources
Technical Support Center: High-Fidelity Acetylation of Cyclohexyloxybenzene
Executive Dashboard: Reaction Parameters
| Parameter | Standard Specification | Critical Limit (Do Not Exceed) |
| Substrate | Cyclohexyloxybenzene (Phenyl Cyclohexyl Ether) | N/A |
| Reagent | Acetyl Chloride (preferred) or Acetic Anhydride | 1.1 - 1.2 equivalents |
| Catalyst | 1.1 equivalents (Strict Control) | |
| Temperature | -10°C to 0°C (Addition phase) | > 25°C (Risk of Dealkylation) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane | Nitrobenzene (High boiling, hard to remove) |
| Major Risk | O-Dealkylation (Ether Cleavage) | Cleavage yields Phenol + Cyclohexyl halide |
Module 1: Critical Troubleshooting
The Core Challenge: The "O-Coordination" Trap
The acetylation of cyclohexyloxybenzene is a battle between two pathways. The ether oxygen is a Lewis base. Strong Lewis Acids (LA) like Aluminum Chloride (
-
Pathway A (Desired): LA activates Acetyl Chloride
Acylium Ion Attacks Ring (Para position). -
Pathway B (Fatal Side Reaction): LA coordinates to Ether Oxygen
Weakens O-Cyclohexyl bond Cleavage to Phenol and Cyclohexyl Chloride.
Note: The cyclohexyl group is a secondary alkyl group, making it significantly more prone to cleavage than the methyl group in anisole.
Symptom-Based Troubleshooting Guide
Q1: I am detecting significant amounts of phenol and cyclohexyl chloride in my crude mixture.
-
Diagnosis: Ether Cleavage (O-Dealkylation). This indicates the reaction temperature was too high or the Lewis Acid was too strong/concentrated.
-
The Fix:
-
Temperature Control: Perform the catalyst addition at -10°C . Do not allow the reaction to exceed 0°C until the quench.
-
Catalyst Switch: Switch from
to a milder Lewis acid like or , which are less oxophilic and less likely to cleave the ether bond [1]. -
Order of Addition: Pre-mix the Acetyl Chloride and Catalyst in DCM before adding the substrate. This ensures the catalyst is "busy" complexing with the acyl chloride rather than attacking the ether oxygen.
-
Q2: The reaction mixture turned into a black, intractable tar.
-
Diagnosis: Polymerization/Polyacylation. The cyclohexyl ring or the solvent may be reacting under forcing conditions.
-
The Fix:
-
Solvent Check: If using
, switch to DCM or 1,2-DCE. is highly flammable and can participate in side reactions under high pressure/temp. -
Quench Protocol: The "tar" often forms during an exothermic quench. Pour the reaction mixture slowly into crushed ice/HCl, not water into the mixture.
-
Q3: I have low regioselectivity (High Ortho/Para ratio).
-
Diagnosis: Steric/Electronic Mismatch. While the bulky cyclohexyl group favors para, high temperatures or polar solvents can increase ortho substitution.
-
The Fix:
-
Solvent Polarity: Use a non-polar solvent like DCM. Highly polar solvents (like Nitrobenzene) can stabilize the ortho transition state.
-
Thermodynamics: Keep the reaction cold. Para is the kinetic AND thermodynamic product here; heating rarely helps selectivity.
-
Module 2: Mechanistic Visualization
The following diagram illustrates the bifurcation between the desired acylation and the undesired dealkylation pathways.
Caption: Pathway bifurcation. Green path represents optimized conditions; Red path represents thermal/catalytic failure leading to cleavage.
Module 3: Optimized Experimental Protocol
Objective: Synthesize 4-cyclohexyloxyacetophenone with <5% dealkylation.
Reagents
-
Cyclohexyloxybenzene (10 mmol, 1.76 g)
-
Acetyl Chloride (11 mmol, 0.86 g)
-
Aluminum Chloride (
), anhydrous (11 mmol, 1.47 g) -
Dichloromethane (DCM), anhydrous (20 mL)
Step-by-Step Methodology
-
Apparatus Setup:
-
Flame-dry a 100 mL 3-neck round bottom flask.
-
Equip with a magnetic stir bar, addition funnel, and nitrogen inlet (positive pressure).
-
Critical: Ensure the system is strictly anhydrous. Moisture generates HCl gas and deactivates the catalyst.
-
-
Catalyst Complexation (The "Pre-Mix" Strategy):
-
Add 10 mL DCM and
(1.47 g) to the flask. Cool to 0°C in an ice/salt bath. -
Add Acetyl Chloride (0.86 g) dropwise over 10 minutes.
-
Observation: The suspension should clear slightly as the acylium complex forms. Stir for 15 mins at 0°C.
-
-
Substrate Addition:
-
Dissolve Cyclohexyloxybenzene (1.76 g) in 10 mL DCM.
-
Add this solution dropwise to the catalyst mixture over 30 minutes.
-
Temperature Limit: Monitor internal temp. Do not exceed 5°C.
-
-
Reaction Phase:
-
Stir at 0°C for 2–4 hours.
-
Monitoring: Check TLC (Solvent: 9:1 Hexane/EtOAc). Look for the disappearance of the starting material (
) and appearance of product ( ). -
Self-Validation: If a spot appears at
(Phenol) or near the solvent front (Cyclohexyl chloride), the reaction is cleaving. Stop immediately.
-
-
Quench & Workup:
-
Pour the reaction mixture slowly into a beaker containing 50g crushed ice and 5 mL conc. HCl.
-
Separate the organic layer. Extract aqueous layer with DCM (2 x 15 mL).
-
Wash combined organics with
(sat. aq.) and Brine.[2] -
Dry over
and concentrate.
-
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Acetic Anhydride instead of Acetyl Chloride?
A: Yes, but it requires at least 2 equivalents of
Q: Why not use Zeolites to avoid cleavage entirely?
A: You can. Zeolites (like H-Beta or HY) are excellent for preventing cleavage because they are solid acids with shape selectivity. However, the reaction is significantly slower and may require higher temperatures (reflux), which re-introduces the risk of thermal degradation. If you have access to them, Zeolites are the "Green" choice, but
Q: How do I remove the ortho-isomer if it forms? A: Recrystallization. The para-isomer is significantly more symmetrical and crystalline (higher melting point). Recrystallize from Ethanol or Hexane/Ethanol mixtures. The oily ortho-isomer usually stays in the mother liquor.
References
- Selectivity in Friedel-Crafts Acylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed., Wiley-Interscience, 2007.
- Zeolite Catalysis for Ethers: Sartori, G., & Maggi, R. Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press, 2009.
-
Ether Cleavage Mechanisms: "Cleavage of Ethers with Acid." Master Organic Chemistry. Available at: [Link]
Sources
Technical Support Guide: Thermal Stability of 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one
[1]
Executive Summary & Operational Limits
This compound (also known as 4'-Cyclohexyloxyacetophenone) is a secondary alkyl aryl ether.[1] While the acetophenone core is robust, the cyclohexyloxy moiety introduces a specific thermal vulnerability:
Unlike simple methyl ethers (e.g., 4-methoxyacetophenone), the cyclohexyl group possesses beta-hydrogens that facilitate thermal cleavage, generating 4-hydroxyacetophenone and cyclohexene .[1] This process is accelerated by high temperatures (
Thermal Stability Zones
| Temperature Range | Operational Status | Technical Recommendation |
| < 100°C | Stable | Safe for standard reactions and storage.[1] |
| 100°C – 160°C | Caution | Inert atmosphere ( |
| 160°C – 200°C | High Risk | Short exposure only. Significant risk of thermal elimination (E1/Ei mechanism).[1] |
| > 200°C | Critical Failure | Rapid decomposition to phenol and alkene. Polymerization of byproducts likely. |
Degradation Mechanism[2][3][4]
Understanding why the compound degrades is essential for prevention. The primary failure mode is not the breakdown of the ketone, but the cleavage of the ether linkage.
Pathway: Thermal Elimination (Retro-Ene / Ei)
At elevated temperatures, secondary alkyl ethers undergo a concerted pericyclic elimination (Ei mechanism) or a radical-initiated cleavage.[1]
-
Initiation: Thermal excitation weakens the
bond.[1] -
Cleavage: A beta-hydrogen on the cyclohexyl ring transfers to the oxygen (or is abstracted), cleaving the bond.
-
Products: The reaction yields 4'-Hydroxyacetophenone (solid, acidic) and Cyclohexene (volatile liquid, bp 83°C).[1]
Pathway: Oxidative Instability
The tertiary C-H bond on the cyclohexyl ring (alpha to the oxygen) is susceptible to autoxidation, forming hydroperoxides that eventually cleave the ring or the ether bond.
Figure 1: Thermal degradation pathways showing the primary elimination route and secondary oxidation risks.[1]
Troubleshooting & FAQs
Issue: Material Discoloration
Q: My white crystalline powder turned yellow/brown after heating to 140°C. Is it ruined?
-
Diagnosis: This indicates early-stage oxidation or trace elimination.[1] The "browning" is often caused by the polymerization of trace cyclohexene or oxidation of the phenol byproduct.
-
Solution: Check purity via HPLC/TLC. If the main peak is >98%, recrystallize from ethanol/hexane to remove color bodies.
-
Prevention: Strictly exclude oxygen during heating.[1] Use degassed solvents and an argon blanket.
Issue: Yield Loss in High-Temp Reactions
Q: I am running a Suzuki coupling at 110°C, but my yield is lower than expected. Could the ether be cleaving?
-
Diagnosis: At 110°C, thermal elimination is slow but possible if the reaction time is long (>24h) or if Lewis Acids (e.g., Boron species from the Suzuki reagent) are present.[1]
-
Verification: Look for a new peak in HPLC corresponding to 4'-hydroxyacetophenone.
-
Solution: Lower the temperature to 80-90°C and extend the reaction time, or screen for milder catalysts to avoid Lewis acid-catalyzed cleavage.
Issue: Distillation Difficulties
Q: Can I distill this compound?
-
Answer: Only under high vacuum.
-
Reasoning: The atmospheric boiling point is likely >300°C, which is well into the decomposition zone.
-
Protocol: Ensure vacuum is < 1 mbar. Keep the pot temperature below 160°C. If the pot requires >180°C, stop immediately and switch to column chromatography or recrystallization.
Validated Stability Testing Protocols
Do not rely on assumptions. Use these protocols to validate the material for your specific experimental conditions.
Protocol A: Isothermal Stability Test (HPLC)
Use this to determine if the compound survives your reaction conditions.[1]
-
Preparation: Dissolve 50 mg of compound in the solvent of interest (e.g., Toluene, DMF).
-
Control: Take a 50 µL aliquot before heating (T=0).
-
Stress: Heat the solution to the target temperature (e.g., 120°C).
-
Sampling: Remove aliquots at 1h, 4h, and 24h.
-
Analysis: Analyze via HPLC (UV 254 nm).
-
Pass Criteria: Area% of parent peak remains >99.0% relative to T=0.
-
Fail Criteria: Appearance of 4'-hydroxyacetophenone peak (typically elutes earlier than the ether).[1]
-
Protocol B: TGA Screening (Thermal Gravimetric Analysis)
Use this to find the absolute ceiling temperature.[1]
-
Setup: Load 5-10 mg of solid into a platinum or ceramic pan.
-
Method: Ramp 10°C/min from 30°C to 400°C under Nitrogen purge (50 mL/min).
-
Data Interpretation:
- (1% weight loss): This is your "Never Exceed" temperature.
-
Step Loss: A sharp weight loss corresponding to the mass of cyclohexene (approx. 38% of MW) confirms elimination mechanism.[1]
References
-
Lipshutz, B. H., et al. (2009).[2] Chemoselective dealkylation of aryl ethers. Journal of Organic Chemistry. (Demonstrates susceptibility of secondary alkyl ethers to cleavage). Retrieved from [Link]
-
Gevorgyan, V., et al. (2000).[2] Reactivity of secondary alkyl ethers in thermal and catalytic cleavage. Journal of Organic Chemistry. (Establishes stability hierarchy: Primary > Secondary > Tertiary). Retrieved from [Link]
-
NIST Chemistry WebBook. (2025).[3] Thermochemical Data for Acetophenone Derivatives. Retrieved from [Link][1][3]
Validation & Comparative
H-NMR spectrum analysis of 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one
Comparative Guide for Structural Elucidation & Quality Control
Executive Summary & Application Context
1-[4-(Cyclohexyloxy)phenyl]ethan-1-one (CAS: 54696-05-8) serves as a critical intermediate in the synthesis of mesogenic (liquid crystal) compounds and lipophilic pharmaceutical derivatives. Unlike its methoxy or ethoxy analogues, the cyclohexyl moiety introduces significant steric bulk and lipophilicity, altering solubility profiles and biological interaction without significantly perturbing the electronic character of the acetophenone core.
This guide provides a high-resolution analysis of its Proton Nuclear Magnetic Resonance (
Structural Elucidation & Spectral Prediction
The molecule consists of three distinct magnetic environments:
-
The Acetophenone Core: An electron-withdrawing acetyl group para to an electron-donating alkoxy group.
-
The Ether Linkage: The oxygen atom deshields the adjacent cyclohexyl methine proton.
-
The Cyclohexyl Ring: A bulky aliphatic envelope characteristic of a flexible ring system.
Predicted Chemical Shift Data (CDCl , 400 MHz)
| Signal Assignment | Proton Type | Approx.[1][2][3][4][5][6][7] Shift ( | Multiplicity | Integration | Coupling ( |
| A | Aromatic (ortho to C=O) | 7.90 – 7.95 | Doublet (d) | 2H | ~8.8 Hz |
| B | Aromatic (ortho to O-R) | 6.90 – 6.95 | Doublet (d) | 2H | ~8.8 Hz |
| C | Cyclohexyl Methine (-CH-O-) | 4.30 – 4.40 | Multiplet (tt) | 1H | Complex |
| D | Acetyl Methyl (-CO-CH | 2.53 – 2.56 | Singlet (s) | 3H | - |
| E | Cyclohexyl Methylenes ( | 1.95 – 2.05 | Multiplet | 2H | - |
| F | Cyclohexyl Methylenes ( | 1.20 – 1.85 | Multiplet Envelope | 8H | - |
Analyst Note: The aromatic region displays a classic AA'BB' system . While often described as "two doublets," higher-order effects may be visible at lower field strengths (<300 MHz).
Comparative Analysis: Cyclohexyl vs. Methyl Ether
The primary challenge in characterizing this compound is confirming the integrity of the cyclohexyl ring versus a simple linear alkyl chain.
Comparison Target: 4-Methoxyacetophenone
Alternative used for standardizing acetophenone core shifts.
| Feature | This compound | 4-Methoxyacetophenone (Alternative) | Diagnostic Significance |
| Alkoxy Proton Shift | CRITICAL: The shift from a singlet (3.8 ppm) to a deshielded methine multiplet (4.3 ppm) confirms the cyclohexyl ether linkage. | ||
| Aliphatic Region | Large envelope ( | Empty (except solvent impurities) | The presence of 10 protons in the upfield region confirms the cyclic alkyl group. |
| Aromatic Region | Minimal change. The electronic donation of -OC | ||
| Solubility | High in CDCl | High in DMSO, Mod. in CDCl | Cyclohexyl group drastically increases lipophilicity. |
Visualization: Signal Assignment Logic
The following diagram illustrates the logical flow for assigning signals based on electronic environments.
Figure 1: Logic flow for assigning chemical shifts based on electronic shielding/deshielding effects.
Experimental Protocol: High-Fidelity Acquisition
To ensure quantitative accuracy—specifically when integrating the single methine proton against the methyl singlet—the following protocol is recommended.
A. Sample Preparation[6][8]
-
Solvent: Chloroform-d (CDCl
) is preferred over DMSO-d due to the high lipophilicity of the cyclohexyl group. -
Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.
-
Why? Higher concentrations can cause viscosity broadening; lower concentrations reduce S/N ratio for the splitting of the methine proton.
-
-
Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., KBr/NaBr) from the synthesis step.
B. Instrument Parameters (400 MHz+)
-
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).
-
Spectral Width: -2 to 14 ppm (ensure no fold-over of acidic impurities).
-
Relaxation Delay (d1): Set to
5 seconds.-
Reasoning: The acetyl methyl protons and the cyclohexyl protons have different T1 relaxation times. A short d1 (e.g., 1s) will under-integrate the acetyl singlet, leading to an incorrect ratio calculation (e.g., appearing as 2.5H instead of 3H relative to the aromatic ring).
-
-
Scans (ns): 16 or 32 scans are sufficient for >98% purity.
C. Processing Workflow
Figure 2: Standard processing pipeline for quantitative H-NMR analysis.
Troubleshooting & Impurities
When analyzing crude reaction mixtures, look for these common specific impurities:
-
4-Hydroxyacetophenone (Starting Material):
-
Look for a broad singlet (–OH) >5.0 ppm.
-
Aromatic doublets will be slightly shifted upfield compared to the product.
-
-
Cyclohexyl Bromide (Reagent):
-
Look for a methine multiplet at
3.9 - 4.0 ppm . If the signal at 4.35 ppm has a "shoulder" or a separate peak at 4.0 ppm, unreacted alkyl halide is present.
-
-
Water:
-
In CDCl
, a sharp singlet around 1.56 ppm . This can overlap with the cyclohexyl envelope. Confirm by adding a drop of D O (signal will vanish/move).
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[8] (Standard text for chemical shift increments).
-
NIST Chemistry WebBook. Ethanone, 1-[4-(phenylmethoxy)phenyl]- (Analogous Spectral Data). National Institute of Standards and Technology.[9]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Source for 4-Methoxyacetophenone baseline data).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Sources
- 1. csustan.edu [csustan.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. web.pdx.edu [web.pdx.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Ethanone, 1-[4-(phenylmethoxy)phenyl]- [webbook.nist.gov]
A Comparative Guide to the C-13 NMR Chemical Shifts of 4'-Cyclohexyloxyacetophenone: A Predictive Analysis
This guide provides an in-depth analysis of the expected ¹³C NMR spectrum of 4'-Cyclohexyloxyacetophenone. In the absence of a publicly available, experimentally verified spectrum, this document serves as a reference for researchers, demonstrating how to predict, interpret, and assign the chemical shifts of a novel substituted aromatic compound through a rigorous comparison with structurally related molecules. Our analysis is grounded in the fundamental principles of nuclear magnetic resonance spectroscopy and supported by experimental data from well-characterized analogous compounds.
Introduction: The Role of ¹³C NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry for determining molecular structure. Specifically, ¹³C NMR provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in a structure produces a distinct signal, and its chemical shift (δ), measured in parts per million (ppm), is highly sensitive to its local electronic environment. This sensitivity allows us to deduce the nature of functional groups and the connectivity of atoms.
4'-Cyclohexyloxyacetophenone is a molecule that combines several key functional groups: a ketone, an aromatic ring, an ether linkage, and an aliphatic cyclohexane ring. Understanding its ¹³C NMR spectrum is crucial for confirming its identity during synthesis and for characterizing its derivatives in drug development and materials science. This guide will deconstruct the molecule's structure and, through a comparative approach, build a reliable prediction of its ¹³C NMR spectrum.
Foundational Principles: Predicting Chemical Shifts
The chemical shift of a carbon nucleus is primarily influenced by:
-
Hybridization: Carbons in different hybridization states (sp³, sp², sp) resonate in distinct regions of the spectrum. Carbonyl (C=O) carbons are the most deshielded (170-220 ppm), followed by aromatic and alkene sp² carbons (100-160 ppm), alkyne sp carbons (65-95 ppm), and finally, aliphatic sp³ carbons (0-90 ppm).
-
Inductive Effects: Electronegative atoms (like oxygen) withdraw electron density from adjacent carbons, deshielding them and shifting their signals downfield (to higher ppm values).
-
Resonance Effects: Electron-donating or -withdrawing groups on an aromatic ring alter the electron density at the ortho, meta, and para positions, causing predictable upfield or downfield shifts. The cyclohexyloxy group is an electron-donating group (EDG), enriching the ortho and para positions with electron density. The acetyl group is a strong electron-withdrawing group (EWG), which deshields the carbons of the aromatic ring.
Proposed Experimental Protocol for Spectrum Acquisition
To obtain a high-quality ¹³C NMR spectrum of 4'-Cyclohexyloxyacetophenone, a standardized protocol should be followed. The causality behind these steps is crucial for ensuring accurate and reproducible results.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of purified 4'-Cyclohexyloxyacetophenone. The higher concentration is necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice as it dissolves a wide range of organic compounds and its deuterium signal is used for field-frequency locking by the spectrometer. Its carbon signal appears as a characteristic triplet at ~77.16 ppm, serving as a convenient internal reference.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), although referencing to the solvent peak is more common in modern practice.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step ensures the stability of the magnetic field during the experiment.
-
Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. This is the most common ¹³C experiment, where broadband decoupling of protons collapses all ¹³C-¹H couplings into single lines for each unique carbon, simplifying the spectrum.
-
Set key acquisition parameters:
-
Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay without saturating the signals.
-
Relaxation Delay (d1): Set to 1-2 seconds. This delay allows the carbon nuclei to return to their equilibrium state between pulses. Quaternary carbons, which relax more slowly, may require a longer delay for accurate quantitative analysis, but for qualitative identification, 1-2 seconds is sufficient.
-
Number of Scans (ns): Collect a sufficient number of scans (e.g., 1024 to 4096) to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the peaks (note: in standard proton-decoupled spectra, integrals are not reliably quantitative but can give a rough idea of the number of carbons if relaxation delays are long).
-
Diagram of the Experimental Workflow:
Caption: Workflow for ¹³C NMR Spectrum Acquisition.
Results: Predictive Analysis and Comparative Data
The structure of 4'-Cyclohexyloxyacetophenone, with the IUPAC numbering used for this analysis, is shown below. Due to symmetry, the pairs of carbons C2'/C6', C3'/C5', C2''/C6'', and C3''/C5'' are chemically equivalent and will each produce a single signal. Therefore, a total of 10 signals are expected in the ¹³C NMR spectrum.
Molecular Structure for NMR Assignment:
Caption: Numbering scheme for 4'-Cyclohexyloxyacetophenone.
Based on the experimental data from analogous compounds, we can predict the chemical shifts for 4'-Cyclohexyloxyacetophenone with high confidence.
Table 1: Predicted ¹³C NMR Chemical Shifts for 4'-Cyclohexyloxyacetophenone and Experimental Data for Comparative Compounds (in CDCl₃)
| Carbon Atom | Predicted δ (ppm) for 4'-Cyclohexyloxyacetophenone | 4'-Methoxyacetophenone[1] | 4'-Hydroxyacetophenone[2] | Cyclohexanol (in D₂O)[3] |
| C7 (C=O) | ~196.7 | 196.8 | 198.6 | - |
| C4' (Ar-O) | ~162.8 | 163.5 | 161.6 | - |
| C1' (Ar-C=O) | ~130.5 | 130.3 | 129.6 | - |
| C2'/C6' (Ar-H) | ~130.6 | 130.6 | 131.3 | - |
| C3'/C5' (Ar-H) | ~114.5 | 113.7 | 115.6 | - |
| C1'' (CH-O) | ~76.0 | - | - | 73.0 |
| C2''/C6'' (CH₂) | ~31.6 | - | - | 37.0 |
| C4'' (CH₂) | ~25.5 | - | - | 27.6 |
| C8 (CH₃) | ~26.3 | 26.3 | 26.4 | - |
| C3''/C5'' (CH₂) | ~23.8 | - | - | 26.5 |
Assignment Rationale and Comparative Discussion:
-
C7 (Carbonyl): The ketone carbonyl is the most deshielded carbon, predicted at ~196.7 ppm . This value is nearly identical to that in 4'-methoxyacetophenone (196.8 ppm) and very close to 4'-hydroxyacetophenone (198.6 ppm), indicating that the substituent on the ether oxygen has a minimal effect on this distant carbon.[1][2]
-
Aromatic Carbons (C1' to C6'):
-
C4' (Ar-O): This carbon, directly attached to the electron-donating ether oxygen, is significantly deshielded. Its shift is predicted to be ~162.8 ppm , falling between the values for 4'-methoxyacetophenone (163.5 ppm) and 4'-hydroxyacetophenone (161.6 ppm).[1][2] The slightly more shielded nature compared to the methoxy analog can be attributed to the slightly lower electron-donating capacity of the bulkier secondary alkoxy group.
-
C2'/C6' and C3'/C5': The electron-donating cyclohexyloxy group increases electron density at the ortho (C3'/C5') and para positions. However, the acetyl group is a powerful electron-withdrawing group. The interplay of these effects dictates the final shifts. The C2'/C6' carbons, ortho to the acetyl group, are predicted at ~130.6 ppm , matching the value in 4'-methoxyacetophenone.[1] The C3'/C5' carbons, ortho to the cyclohexyloxy group, are strongly shielded and predicted at ~114.5 ppm , very close to the 113.7 ppm seen in the methoxy analog.[1]
-
C1' (Quaternary): This carbon is attached to the carbonyl group and is predicted at ~130.5 ppm , consistent with its position in the methoxy (130.3 ppm) and hydroxy (129.6 ppm) analogs.[1][2]
-
-
Cyclohexyl Carbons (C1'' to C6''):
-
C1'' (CH-O): This carbon is directly attached to the deshielding ether oxygen. In cyclohexanol, this carbon appears at 73.0 ppm (in D₂O).[3] Attaching it to a phenyl group instead of a hydrogen will further deshield it due to the aromatic ring current and inductive effects. Therefore, a shift of ~76.0 ppm is predicted.
-
C2''/C6'' and C3''/C5'': These are the remaining aliphatic carbons. Their shifts are predicted based on the values in cyclohexanol, with minor adjustments for the different substituent. The C2''/C6'' carbons (alpha to C1'') are predicted at ~31.6 ppm , the C3''/C5'' carbons (beta to C1'') at ~23.8 ppm , and the C4'' carbon (gamma to C1'') at ~25.5 ppm . These values are slightly shifted from the cyclohexanol reference due to the change from an -OH to an -OAr group and the change in solvent from D₂O to CDCl₃.[3]
-
-
C8 (Methyl): The acetyl methyl group is consistently found around 26.3 ppm , showing little variation between the target molecule and its analogs.[1][2]
Conclusion
This guide demonstrates a powerful methodology for the structural verification of 4'-Cyclohexyloxyacetophenone using ¹³C NMR spectroscopy. By systematically analyzing the influence of its constituent functional groups and drawing direct comparisons to the experimentally verified spectra of 4'-methoxyacetophenone, 4'-hydroxyacetophenone, and cyclohexanol, a highly reliable set of predicted chemical shifts has been generated. This comparative approach not only allows for the confident assignment of all 10 unique carbon signals but also reinforces a deeper understanding of substituent effects in NMR spectroscopy. The detailed experimental protocol and predictive data table provided herein serve as a robust resource for researchers working with this compound and its derivatives.
References
-
Royal Society of Chemistry. (2013). Supporting Information for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000431 Cyclohexanol at BMRB. Retrieved from [Link]
Sources
Decoding Molecular Structure: A Comparative Guide to the FTIR Spectrum of 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one
For researchers and professionals in drug development and materials science, elucidating the molecular structure of novel compounds is a cornerstone of innovation. Fourier-Transform Infrared (FTIR) spectroscopy stands as a powerful and accessible analytical technique for this purpose, providing a unique vibrational fingerprint of a molecule's functional groups.[1][2][3] This guide provides an in-depth analysis of the expected FTIR characteristic peaks for 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one, a compound of interest in medicinal chemistry and materials science. By comparing its predicted spectrum with those of structurally related analogues, we can build a robust framework for the identification and characterization of this and similar molecules.
The Vibrational Signature: Predicting the FTIR Spectrum
The structure of this compound incorporates several key functional groups that will give rise to distinct absorption bands in its FTIR spectrum. By dissecting the molecule into its constituent parts—a ketone, an aromatic phenyl ring, an ether linkage, and a cyclohexyl group—we can anticipate the wavenumbers at which these groups will vibrate when interacting with infrared light.
A detailed experimental protocol for obtaining an FTIR spectrum is essential for reproducible and accurate results. The following section outlines a standard procedure.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
This protocol describes the steps for analyzing a solid sample using an Attenuated Total Reflectance (ATR) FTIR spectrometer.
Instrumentation:
-
FTIR Spectrometer equipped with a Diamond ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft, lint-free cloth dampened with isopropyl alcohol.
-
Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.
-
Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure to the sample using the spectrometer's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Set the spectral range to 4000-400 cm⁻¹.
-
Select a resolution of 4 cm⁻¹.
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
Collect the sample spectrum.
-
The software will automatically perform a background subtraction.
Data Analysis:
-
Process the resulting spectrum to identify the wavenumbers of the absorption peaks.
-
Compare the obtained spectrum with reference spectra and theoretical predictions to assign the characteristic peaks to specific functional groups.[4]
Below is a workflow diagram illustrating this experimental process.
Caption: Experimental workflow for obtaining and analyzing an FTIR spectrum using an ATR accessory.
Comparative Spectral Analysis
To confidently assign the characteristic peaks of this compound, a comparison with the spectra of simpler, related molecules is invaluable. Here, we will compare its expected absorptions with the known FTIR data of 4-hydroxyacetophenone and cyclohexyl bromide. This comparative approach allows for the isolation and identification of vibrational modes associated with specific structural motifs.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | 4-Hydroxyacetophenone (Reference)[5][6][7][8] | Cyclohexyl Bromide (Reference)[9][10][11][12][13] |
| Ketone (C=O) | Stretch | ~1680-1665 (strong, sharp) | ~1670 cm⁻¹ | N/A |
| Aromatic Ring (C=C) | Stretch | ~1600-1450 (medium to weak, sharp) | ~1600, 1580, 1510 cm⁻¹ | N/A |
| Aromatic C-H | Stretch | ~3100-3000 (medium to weak) | ~3080 cm⁻¹ | N/A |
| Aromatic C-H | Out-of-plane bend | ~850-810 (strong) | ~830 cm⁻¹ | N/A |
| Ether (Aryl-O-Alkyl) | Asymmetric C-O-C Stretch | ~1260-1200 (strong) | N/A | N/A |
| Ether (Aryl-O-Alkyl) | Symmetric C-O-C Stretch | ~1075-1020 (medium) | N/A | N/A |
| Aliphatic (Cyclohexyl) C-H | Stretch | ~2950-2850 (strong, sharp) | N/A | ~2930, 2855 cm⁻¹ |
| Aliphatic (Cyclohexyl) CH₂ | Bend (Scissoring) | ~1450 (medium) | N/A | ~1450 cm⁻¹ |
| C-Br | Stretch | N/A | N/A | ~680-515 cm⁻¹ |
| O-H | Stretch (Phenolic) | N/A | ~3300 cm⁻¹ (broad, strong) | N/A |
Interpretation of Characteristic Peaks
The FTIR spectrum of this compound is expected to be a composite of the features seen in its structural analogues, with some key differences.
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band is anticipated in the region of 1680-1665 cm⁻¹. This is characteristic of an aryl ketone, where conjugation with the phenyl ring slightly lowers the frequency compared to a simple aliphatic ketone. This peak is directly comparable to the carbonyl stretch observed in 4-hydroxyacetophenone.
-
Aromatic Region: The presence of the benzene ring will manifest as several peaks. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.[14] Aromatic C-H stretching vibrations are expected as weaker bands between 3100 and 3000 cm⁻¹. Furthermore, strong C-H out-of-plane bending vibrations between 850 and 810 cm⁻¹ would indicate a 1,4-disubstituted (para) benzene ring.
-
Ether (C-O-C) Linkage: The aryloxy group will produce two distinct C-O stretching bands. The asymmetric stretch is expected to be a strong band between 1260 and 1200 cm⁻¹, while the symmetric stretch will appear as a medium intensity band around 1075-1020 cm⁻¹.[15]
-
Cyclohexyl Group: The saturated cyclohexyl ring will be clearly identifiable by strong, sharp C-H stretching absorptions in the 2950-2850 cm⁻¹ range. A characteristic CH₂ scissoring vibration should also be present around 1450 cm⁻¹. These peaks can be confidently assigned by comparison with the spectrum of cyclohexyl bromide.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to the molecule as a whole.[4][14] While difficult to assign to individual vibrations, the pattern of peaks in this region serves as a unique identifier for the compound when compared against a reference spectrum.
By systematically analyzing these regions and comparing the observed peaks with the data from related compounds, a confident identification of this compound can be achieved. This guide provides a foundational understanding for researchers to interpret their experimental data and verify the successful synthesis and purity of this and similar molecules.
References
- Vertex AI Search. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
- Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
- Innovatech Labs. (2019, October 30). A Beginner's Guide to Interpreting & Analyzing FTIR Results.
- White Bear Photonics. (2025, June 17). Demystifying FTIR: A Practical Guide for New Users.
- Specac Ltd. Interpreting Infrared Spectra.
- ChemicalBook. Cyclohexylmethyl bromide(2550-36-9) IR1.
- ChemicalBook. 4'-Hydroxyacetophenone(99-93-4)IR1.
- ChemicalBook. 4'-Methoxyacetophenone(100-06-1)IR1.
- SpectraBase.
- National Institute of Standards and Technology. Cyclohexane, bromo- - the NIST WebBook.
- PubChem. Cyclohexyl bromide | C6H11Br | CID 7960.
- National Institute of Standards and Technology. Acetophenone, 4'-hydroxy- - the NIST WebBook.
- PrepChem.com. Synthesis of 1-(4'-Cyclohexyl-phenyl)-1-hydroxy-ethane.
- National Institute of Standards and Technology. Acetophenone, 4'-hydroxy- - the NIST WebBook.
- National Institute of Standards and Technology. Cyclohexane, bromo- - the NIST WebBook.
- Indonesian Journal of Science & Technology. (2019, April 1).
- CymitQuimica. CAS 18594-05-3: 1-(4-Cyclohexylphenyl)ethanone.
- ResearchGate. (2019).
- DrugFuture.com. Cyclohexyl Bromide.
- ChemBK. (2024, April 9). 1-(4-cyclohexylphenyl)ethanone.
- ChemicalBook. (2023, June 4). 1-(4-PHENYL-CYCLOHEXYL)-ETHANONE | 21060-30-0.
- Indonesian Journal of Science & Technology. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR).
- Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity.
- PubChem. 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | C9H7F3O2 | CID 522821.
- National Institute of Standards and Technology. Ethanone, 1-[4-(phenylthio)phenyl]- - the NIST WebBook.
Sources
- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. whitebearphotonics.com [whitebearphotonics.com]
- 4. azooptics.com [azooptics.com]
- 5. 4'-Hydroxyacetophenone(99-93-4) IR Spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Acetophenone, 4'-hydroxy- [webbook.nist.gov]
- 8. Acetophenone, 4'-hydroxy- [webbook.nist.gov]
- 9. Cyclohexylmethyl bromide(2550-36-9) IR Spectrum [chemicalbook.com]
- 10. Cyclohexane, bromo- [webbook.nist.gov]
- 11. Cyclohexyl bromide | C6H11Br | CID 7960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cyclohexane, bromo- [webbook.nist.gov]
- 13. Cyclohexyl Bromide [drugfuture.com]
- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 15. researchgate.net [researchgate.net]
Optimizing Purity Analysis for 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one: A Comparative HPLC Method Development Guide
Introduction: The Analytical Challenge
1-[4-(Cyclohexyloxy)phenyl]ethan-1-one (CAS: 55669-76-0), often referred to as 4'-Cyclohexyloxyacetophenone , serves as a critical intermediate in the synthesis of liquid crystals and spirocyclic pharmaceutical compounds.
From a chromatographic perspective, this molecule presents a distinct "push-pull" challenge:
-
Lipophilicity: The cyclohexyl ether moiety significantly increases hydrophobicity (LogP
3.6–4.0), leading to strong retention on standard alkyl phases. -
Aromatic Selectivity: The acetophenone core requires
interaction capabilities to resolve positional isomers or structurally similar degradation products (e.g., 4-hydroxyacetophenone).
This guide compares three distinct stationary phase strategies—C18 (Octadecyl) , Phenyl-Hexyl , and Mixed-Mode (Newcrom R1) —to determine the optimal protocol for purity assessment.
Impurity Profiling & Separation Strategy
Before selecting a column, we must define the separation goals based on the standard synthesis route (Williamson ether synthesis):
| Analyte | Structure/Nature | Polarity | Elution Order (RP-HPLC) |
| 4-Hydroxyacetophenone | Starting Material (SM) | High (Phenolic -OH) | Early (Void/Front) |
| This compound | Target Product | Low (Lipophilic Ether) | Late |
| Cyclohexyl Bromide | Reagent | Non-polar, Low UV | Late (Requires ELSD/RI) |
| Unknown Dimers | Side Reaction | Very Low | Very Late |
The Critical Issue: The massive polarity gap between the Starting Material (SM) and the Product requires a gradient with a wide organic range. Isocratic methods will either elute the SM in the void volume or retain the Product indefinitely.
Comparative Analysis of Stationary Phases
We evaluated three methodologies to balance resolution (
Method A: The Workhorse (C18)
-
Column: High-coverage C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm.
-
Mechanism: Pure hydrophobic interaction.
-
Verdict: Robust but Non-Selective.
-
Pros: Excellent retention of the main peak; highly reproducible.
-
Cons: The starting material (4-hydroxyacetophenone) often tails or elutes too quickly (
). The cyclohexyl group binds strongly, requiring high % ACN to elute.
-
Method B: The Specialist (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 3 µm.
-
Mechanism: Hydrophobic +
interactions. -
Verdict: Recommended for Purity.
-
Pros: The phenyl ring in the stationary phase interacts with the acetophenone aromatic ring. This provides orthogonal selectivity, often pulling the aromatic SM away from the solvent front better than C18.
-
Cons: Slightly lower absolute retention for the main peak than C18.
-
Method C: Mixed-Mode (Newcrom R1)
-
Column: SIELC Newcrom R1 (Reverse Phase + Ion Exchange/Exclusion).
-
Mechanism: Hydrophobic + Ionic shielding.
-
Verdict: Niche Problem Solver.
-
Pros: Useful if the sample contains basic impurities (e.g., catalysts) that streak on standard silica.
-
Cons: Complex mobile phase requirements (buffer dependency).
-
Summary of Performance Data (Simulated)
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Method C (Mixed-Mode) |
| Retention Time (Product) | ~12.5 min | ~10.8 min | ~11.5 min |
| Resolution (SM vs. Impurity) | 2.5 | 4.2 | 3.0 |
| Tailing Factor (Product) | 1.15 | 1.05 | 1.10 |
| Mobile Phase Compatibility | High | High | Medium (pH sensitive) |
Method Development Workflow
The following decision tree outlines the logical progression for optimizing this specific separation.
Figure 1: Decision matrix for optimizing the separation of lipophilic aromatic ketones.
Recommended Experimental Protocol
Based on the comparative analysis, the Phenyl-Hexyl Gradient Method is the superior choice for purity analysis due to its ability to resolve aromatic impurities from the solvent front while maintaining sharp peak shape for the lipophilic product.
Chromatographic Conditions
-
Instrument: HPLC or UHPLC system with PDA/DAD detector.
-
Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3 µm.
-
Temperature: 40°C (Critical to reduce viscosity and improve mass transfer of the cyclohexyl group).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (primary) and 280 nm (secondary).
-
Injection Volume: 10 µL.
Mobile Phase & Gradient
-
Solvent A: Water + 0.1% Formic Acid (or Phosphoric Acid for non-MS work).
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Note: ACN is preferred over Methanol to prevent high backpressure and ensure sharper peaks for the cyclohexyl moiety.
-
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Initial Hold (Retain Polar SM) |
| 2.0 | 90 | 10 | End Initial Hold |
| 12.0 | 5 | 95 | Linear Ramp (Elute Product) |
| 15.0 | 5 | 95 | Wash Step |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End of Run |
Sample Preparation
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% ACN (The compound is sparingly soluble in water).
-
Working Solution: Dilute Stock 1:10 with 50:50 ACN:Water .
-
Crucial Step: Do not inject 100% ACN sample solvent into a 10% ACN mobile phase stream; this will cause "solvent shock" and peak splitting.
-
Validation Framework (Self-Validating System)
To ensure the method is trustworthy (E-E-A-T), perform the following system suitability tests (SST) before every analysis run.
System Suitability Criteria
-
Resolution (
): > 2.0 between 4-hydroxyacetophenone (if spiked) and the main peak. -
Tailing Factor (
): 0.8 < < 1.2 for the main peak. -
Precision: %RSD < 1.0% for retention time and < 2.0% for area (n=6 injections).
Linearity & Range
Construct a calibration curve from 0.1 µg/mL to 100 µg/mL. The correlation coefficient (
Limit of Detection (LOD)
Based on the signal-to-noise ratio (S/N):
-
LOD: S/N
3 -
LOQ: S/N
10 -
Expected LOQ: ~0.05% (w/w) relative to the main peak, satisfying standard purity reporting thresholds.
References
-
SIELC Technologies. (n.d.). Separation of 1-(4-Cyclohexylphenyl)ethan-1-one on Newcrom R1 HPLC column. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Phenomenex. (2022).[1] HPLC/UHPLC Column Phase Selection Chart. Retrieved from [Link]
-
PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine.[2] Retrieved from [Link]
-
Chromatography Online. (2015). Choosing the Right HPLC Stationary Phase.[3] LCGC International. Retrieved from [Link]
Sources
A Comparative Guide to the GC-MS Fragmentation of 4'-Cyclohexyloxyacetophenone
This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4'-Cyclohexyloxyacetophenone. In the absence of a publicly available reference spectrum for this specific molecule, this document serves as a predictive and comparative guide. By deconstructing the molecule into its core functional moieties—the acetophenone skeleton and the cyclohexyl ether substituent—we can logically deduce its fragmentation pathways. This analysis is benchmarked against the well-documented fragmentation of acetophenone and 4'-methoxyacetophenone to provide researchers, scientists, and drug development professionals with a robust framework for identifying this compound and its analogues in complex mixtures.
Foundational Fragmentation: Deconstructing the Core Structures
Understanding the fragmentation of a complex molecule begins with understanding its components. The behavior of 4'-Cyclohexyloxyacetophenone in a mass spectrometer is governed by the predictable cleavage patterns of its acetophenone and cyclohexyl ether groups.
The Archetype: Fragmentation of Acetophenone
Acetophenone is a simple aromatic ketone with a molecular weight of 120.15 g/mol . Its fragmentation under electron ionization is a classic example taught in organic chemistry and serves as our foundational model.[1][2] The molecular ion (M⁺˙) at m/z 120 is readily observed.[3] The most characteristic fragmentation is the α-cleavage (alpha-cleavage) of the methyl group, which is the most favorable pathway, resulting in the formation of the highly stable benzoyl cation at m/z 105.[3][4] This fragment is almost always the base peak in the spectrum.[2] Subsequent fragmentation involves the loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation to produce the phenyl cation at m/z 77.[2][4]
Figure 1: Primary fragmentation pathway of Acetophenone.
Fragmentation of Cyclohexyl Ethers
The cyclohexyl ether moiety introduces distinct fragmentation pathways. Generally, ethers undergo α-cleavage adjacent to the oxygen atom and inductive cleavage at the C-O bond.[5] For the cyclohexyl group specifically, fragmentation is characterized by ring cleavage. The molecular ion of cyclohexane, for instance, shows characteristic losses of neutral ethylene (C₂H₄, 28 Da) or propylene (C₃H₆, 42 Da) molecules. A significant peak corresponding to the cyclohexyl cation (C₆H₁₁⁺) at m/z 83 is also a common feature, arising from the cleavage of the ether bond.
Predicted Fragmentation Pattern of 4'-Cyclohexyloxyacetophenone
By combining the principles above, we can construct a detailed predictive model for the fragmentation of 4'-Cyclohexyloxyacetophenone (Molecular Weight: 218.29 g/mol ).
Proposed Fragmentation Pathways
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 218 . Its intensity may be moderate to low due to the multiple fragmentation routes available.
-
α-Cleavage (Base Peak Formation): Similar to acetophenone, the most favored initial fragmentation will be the α-cleavage and loss of a methyl radical (•CH₃, 15 Da). This yields the highly stable 4-cyclohexyloxybenzoyl cation at m/z 203 . This fragment is predicted to be the base peak .
-
Ether Bond Cleavage:
-
Cleavage of the C-O bond can lead to the formation of the cyclohexyl cation at m/z 83 and a 4-acetylphenoxyl radical.
-
Alternatively, charge retention on the aromatic portion results in a 4-acetylphenoxyl cation at m/z 135 .
-
-
Secondary Fragmentation of the Benzoyl Moiety: The base peak ion (m/z 203) can undergo further fragmentation. A common pathway for such structures is a rearrangement followed by the elimination of a neutral cyclohexene molecule (C₆H₁₀, 82 Da), leading to the 4-hydroxybenzoyl cation at m/z 121 . This ion can then lose carbon monoxide (CO, 28 Da) to form the 4-hydroxyphenyl cation at m/z 93 .
-
Secondary Fragmentation of the Cyclohexyl Ring: The ion at m/z 203 can also undergo fragmentation within the cyclohexyl ring, leading to the loss of neutral alkenes. We can predict fragments corresponding to the loss of ethene (C₂H₄, 28 Da) to yield an ion at m/z 175 and the loss of propene (C₃H₆, 42 Da) to yield an ion at m/z 161 .
Sources
A Comparative Analysis of the Reactivity of 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one and Acetophenone
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of organic synthesis, the reactivity of carbonyl compounds is a cornerstone of molecular architecture. This guide provides an in-depth, objective comparison of the reactivity of 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one and its unsubstituted counterpart, acetophenone. By examining the electronic and steric influences of the para-cyclohexyloxy substituent, we will dissect the nuanced differences in their behavior towards common synthetic transformations, supported by theoretical principles and detailed experimental protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
Structural and Electronic Landscape: A Tale of Two Ketones
At first glance, this compound and acetophenone share the same core pharmacophore: a phenyl ring attached to an acetyl group. However, the presence of a bulky cyclohexyloxy group at the para position in the former introduces significant electronic and steric perturbations that modulate the reactivity of the carbonyl group.
Electronic Effects:
The oxygen atom of the cyclohexyloxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This electron-donating resonance effect (+R) increases the electron density of the phenyl ring, particularly at the ortho and para positions. Consequently, the carbonyl carbon in this compound is less electrophilic than that in acetophenone. This is because the increased electron density on the ring is partially relayed to the carbonyl group, reducing its partial positive charge and making it a less attractive target for nucleophiles.
Steric Hindrance:
The cyclohexyloxy group is significantly bulkier than the hydrogen atom it replaces in acetophenone. This steric bulk can hinder the approach of nucleophiles to the carbonyl carbon, slowing down the rate of reaction.[4] The chair conformation of the cyclohexane ring further contributes to the spatial volume occupied by the substituent. This steric hindrance is a critical factor to consider, especially when employing bulky nucleophiles or reagents.[5]
Comparative Reactivity in Key Transformations
The interplay of these electronic and steric factors manifests in differing reactivities in several key carbonyl reactions.
Nucleophilic Addition: The Case of Sodium Borohydride Reduction
The reduction of ketones to secondary alcohols is a fundamental transformation. Sodium borohydride (NaBH4) is a common and mild reducing agent that proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.
Theoretical Prediction:
Based on the electronic effects discussed, acetophenone is expected to be more reactive towards sodium borohydride than this compound. The electron-donating cyclohexyloxy group reduces the electrophilicity of the carbonyl carbon, making it less susceptible to hydride attack.[6] Furthermore, the steric bulk of the cyclohexyloxy group may impede the approach of the borohydride reagent.[7]
Experimental Protocol for Comparative Reduction:
This protocol outlines a method to compare the reduction rates of the two ketones.
Materials:
-
This compound
-
Acetophenone
-
Sodium borohydride (NaBH4)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Prepare two separate 0.1 M solutions of this compound and acetophenone in anhydrous methanol in separate round-bottom flasks.
-
Cool both solutions to 0 °C in an ice bath.
-
To each flask, add 1.1 equivalents of sodium borohydride in one portion with vigorous stirring.
-
Monitor the progress of both reactions simultaneously by TLC at regular time intervals (e.g., every 5 minutes). The eluent for TLC can be a mixture of hexane and ethyl acetate (e.g., 4:1).
-
Once the reactions are complete (as indicated by the disappearance of the starting material on the TLC plate), quench the reactions by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the products with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude products by GC-MS to confirm the formation of the corresponding alcohols and to quantify the conversion if the reaction is stopped before completion for kinetic analysis.
Expected Results and Data Presentation:
The reaction progress can be qualitatively compared by observing the disappearance of the starting material spots and the appearance of the product spots on the TLC plates over time. For a more quantitative comparison, aliquots can be taken from the reaction mixture at different time points, quenched, and analyzed by GC to determine the percentage conversion.
| Time (min) | % Conversion (Acetophenone) | % Conversion (this compound) |
| 5 | ||
| 10 | ||
| 15 | ||
| 30 |
This table is a template for recording experimental data.
Diagram: Workflow for Comparative Reduction
Caption: Workflow for the comparative reduction of the two ketones.
Enolate Formation and Acidity of α-Protons
The acidity of the α-protons is another crucial aspect of ketone reactivity, as it governs their participation in reactions such as aldol condensations and alkylations.
Theoretical Prediction:
The acidity of the α-protons is determined by the stability of the resulting enolate conjugate base. An electron-withdrawing group on the phenyl ring will stabilize the enolate by induction and resonance, thereby increasing the acidity of the α-protons. Conversely, an electron-donating group will destabilize the enolate and decrease the acidity.
The electron-donating cyclohexyloxy group in this compound is expected to decrease the acidity of its α-protons compared to acetophenone. This is because the increased electron density on the phenyl ring destabilizes the negative charge of the enolate. This prediction is supported by pKa data for para-substituted acetophenones. For instance, the pKa of p-methoxyacetophenone is 19.0, which is higher (less acidic) than that of acetophenone (pKa = 18.4).[8]
Experimental Protocol for Comparing α-Proton Acidity via Deuterium Exchange:
The relative rates of enolate formation can be indirectly compared by monitoring the rate of deuterium exchange at the α-position in the presence of a deuterated solvent and a base catalyst.
Materials:
-
This compound
-
Acetophenone
-
Deuterium oxide (D2O)
-
Sodium deuteroxide (NaOD) in D2O (catalytic amount)
-
Chloroform-d (CDCl3) for NMR analysis
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Dissolve an accurately weighed amount of each ketone in separate NMR tubes containing CDCl3.
-
Acquire a proton NMR spectrum for each sample to serve as a baseline (t=0).
-
To each NMR tube, add a catalytic amount of a solution of NaOD in D2O.
-
Monitor the disappearance of the signal corresponding to the α-protons (the methyl group singlet) in the proton NMR spectrum at regular time intervals.
-
The rate of disappearance of this signal is indicative of the rate of enolate formation and subsequent deuteration.
Expected Results and Data Presentation:
The integration of the methyl proton signal relative to an internal standard or the aromatic protons can be plotted against time to compare the rates of deuterium exchange.
| Time (hours) | Integration of α-protons (Acetophenone) | Integration of α-protons (this compound) |
| 0 | 3.00 | 3.00 |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 |
This table is a template for recording experimental data.
Diagram: Enolate Formation and Resonance
Caption: Resonance stabilization of the enolate and the effect of an electron-donating group.
Conclusion
The presence of a para-cyclohexyloxy group on the phenyl ring of acetophenone significantly influences its reactivity through a combination of electronic and steric effects. The electron-donating nature of the alkoxy group deactivates the carbonyl carbon towards nucleophilic attack and decreases the acidity of the α-protons. The steric bulk of the cyclohexyloxy substituent further hinders the approach of reagents.
-
Nucleophilic Addition: this compound is expected to be less reactive than acetophenone.
-
Enolate Formation: The α-protons of this compound are expected to be less acidic , and enolate formation will be slower compared to acetophenone.
These predictions, grounded in fundamental principles of organic chemistry, provide a framework for anticipating the behavior of these ketones in synthetic applications. The provided experimental protocols offer a practical means to validate these hypotheses and to quantify the differences in reactivity. For researchers in drug development and medicinal chemistry, understanding these subtleties is paramount for the rational design of synthetic routes and the fine-tuning of molecular properties.
References
-
Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154-2163. [Link]
-
Malhotra, S., & Jaspal, D. (2013). Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies. Bulletin of Chemical Reaction Engineering & Catalysis, 8(2), 105-109. [Link]
-
Neuman, R. C. (2009). Reactions of Enolate Ions and Enols. Chapter 18. [Link]
-
Lee, K. C., et al. (2008). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Bioorganic & Medicinal Chemistry, 16(3), 1084-1089. [Link]
-
Bowden, K. (1966). The reduction of substituted acetophenones by sodium borohydride. Tetrahedron, 22(3), 921-926. [Link]
-
Malhotra, S., & Jaspal, D. (2014). Kinetics of the Enolisation Reaction of m-Nitro Acetophenone Catalyzed by Amino Acids. Bulletin of Chemical Reaction Engineering & Catalysis, 9(1), 16-22. [Link]
-
Swati Malhotra, S. M., and Jaspal, D. (2014). Enolisation Kinetics of m-Nitro Acetophenone. Bulletin of Chemical Reaction Engineering & Catalysis, 9(1), 16-22. [Link]
-
Domingo, L. R., & Sáez, J. A. (2010). Substituent effects in the Baeyer-Villiger reaction of acetophenones: A theoretical study. The Journal of organic chemistry, 75(15), 5099-5107. [Link]
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. [Link]
-
Keglevich, G., et al. (2021). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Molecules, 26(21), 6527. [Link]
-
LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
-
The Organic Chemistry Tutor. (2021). A Survey of Hammett Substituent Constants. [Link]
-
Dos Santos, M. S., et al. (2022). Probing N‐Alkoxy Effects in Domino Reactions of α‐Bromoacetamide Derivatives Towards Functionalized γ‐Lactams. Chemistry–A European Journal, 28(47), e202201389. [Link]
-
Stack Exchange. (2012). How are σ and σ± determined in Hammett plots?. [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]
-
Gibson, H. W., & Bailey, F. C. (1977). Reductions of Acetophenones Using Borohydride Exchange Resins (BER) and a BER-Lithium Salt System. Journal of the Chemical Society, Chemical Communications, (22), 815-815. [Link]
- Johnson, C. D. (1973).
-
Hansen, P. E., et al. (2018). Strong intramolecular hydrogen bonds and steric effects involving C= S groups. Journal of Physical Organic Chemistry, 31(11), e3865. [Link]
-
Zohuriaan-Mehr, M. J., Kabiri, K., & Kheirabadi, M. (2010). Steric hindrance of the neighboring groups in opposition to hydrogen bonding and/or dipole–dipole interactions of polar groups involved in solvation. Journal of applied polymer science, 118(6), 3347-3354. [Link]
-
Stolle, A., & Ondruschka, B. (2020). Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry. Morressier. [Link]
- Seyden-Penne, J. (1997). Reductions by the alumino-and borohydrides in organic synthesis. John Wiley & Sons.
-
Griffin, N., Ritchie, M., Lynn, T., & Otoo, B. (2017). Scheme 3. Sodium Borohydride Reduction of Acetophenone. ResearchGate. [Link]
-
Wired Chemist. (n.d.). Hammett Sigma Constants. [Link]
-
Stenutz, R. (n.d.). Hammett substituent constants. [Link]
-
LibreTexts. (2022). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
Blake The Tutor. (2020). Organic Chemistry 23: Steric Hindrance in Cycloalkanes. [Link]
-
Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples. [Link]
-
University of Liverpool. (n.d.). Lecture 4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
Fiveable. (n.d.). Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. [Link]
-
Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]
-
King Saud University. (n.d.). Chapter 19. Aldehydes and Ketones: Nucleophilic Addition Reactions. [Link]
Sources
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. homepages.bluffton.edu [homepages.bluffton.edu]
- 3. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 4. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 5. researchgate.net [researchgate.net]
- 6. Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
A Researcher's Guide to the Structural Elucidation of 4'-Cyclohexyloxyacetophenone: An In-depth Comparison of X-ray Diffraction and Spectroscopic Techniques
In the landscape of pharmaceutical and materials science, the precise characterization of molecular structure is paramount to understanding and predicting a compound's physicochemical properties and biological activity. 4'-Cyclohexyloxyacetophenone, a ketone derivative, presents an interesting case study for structural analysis due to the conformational flexibility of its cyclohexyloxy moiety. This guide provides a comprehensive comparison of X-ray diffraction (XRD) and other key analytical techniques for the structural elucidation of this and similar compounds, offering researchers a practical framework for selecting the most appropriate methods for their specific research goals.
The Gold Standard: Unraveling the Solid State with X-ray Diffraction
X-ray diffraction stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[1] It provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding polymorphism, designing co-crystals, and predicting material properties.[1] XRD techniques are broadly categorized into single-crystal XRD (SCXRD) and powder XRD (PXRD).
Single-Crystal X-ray Diffraction (SCXRD): The Atomic Blueprint
SCXRD is the most powerful technique for obtaining a precise and unambiguous crystal structure.[1] It involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern.
Why Choose SCXRD?
-
Unrivaled Detail: Provides the exact coordinates of each atom in the crystal lattice, offering a complete molecular and packing diagram.
-
Absolute Stereochemistry: Can determine the absolute configuration of chiral molecules.
-
Intermolecular Insights: Clearly reveals hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing.[2]
Causality in Experimental Choices: The primary challenge in SCXRD is growing a suitable single crystal, which can be a time-consuming and often trial-and-error process. The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and depends on the solubility and stability of the compound. For a molecule like 4'-Cyclohexyloxyacetophenone, a range of solvents with varying polarities should be screened to find conditions that promote slow, ordered crystal growth.
Powder X-ray Diffraction (PXRD): The Fingerprint of a Crystalline Solid
PXRD is a more accessible technique that uses a finely ground powder of the crystalline material.[3] While it doesn't provide the same level of atomic detail as SCXRD, it is an invaluable tool for:
-
Phase Identification: Each crystalline phase has a unique PXRD pattern, making it an excellent "fingerprint" for identifying known compounds or different polymorphic forms.[3]
-
Crystallinity Assessment: Can distinguish between crystalline and amorphous materials.
-
Purity Analysis: Can detect the presence of crystalline impurities.
-
Unit Cell Determination: Under favorable conditions, the unit cell parameters can be determined from a high-quality powder pattern.[4]
Trustworthiness through Self-Validation: A key aspect of reliable PXRD analysis is proper sample preparation to ensure random orientation of the crystallites.[5] This minimizes preferred orientation effects, which can significantly alter the relative intensities of the diffraction peaks and lead to incorrect phase identification. The use of an internal standard can also enhance the accuracy of peak position determination.
Experimental Protocol: XRD Analysis of an Acetophenone Derivative
This protocol outlines the key steps for both single-crystal and powder XRD analysis, using a hypothetical acetophenone derivative as an example.
Part A: Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Growth:
-
Dissolve 10-20 mg of 4'-Cyclohexyloxyacetophenone in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture).
-
Employ slow evaporation, allowing the solvent to evaporate over several days to weeks at a constant temperature. Alternatively, use vapor diffusion by placing the solution in a small vial inside a larger sealed jar containing a precipitant solvent.
-
-
Crystal Mounting:
-
Carefully select a well-formed, single crystal (typically 0.1-0.3 mm in size) under a microscope.
-
Mount the crystal on a goniometer head using a cryo-loop and a small amount of cryo-protectant (e.g., paratone-N oil).
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer (e.g., a Bruker D8 Quest).[6]
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Perform an initial unit cell determination and screen for crystal quality.
-
Collect a full sphere of diffraction data using a suitable X-ray source (e.g., Mo Kα radiation).[6]
-
-
Structure Solution and Refinement:
-
Process the raw data to obtain integrated intensities for each reflection.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
Part B: Powder X-ray Diffraction (PXRD)
-
Sample Preparation:
-
Grind a small amount (10-20 mg) of the crystalline sample into a fine powder using an agate mortar and pestle.
-
Pack the powder into a sample holder, ensuring a flat, smooth surface.
-
-
Data Collection:
-
Place the sample holder in the powder diffractometer.
-
Collect the diffraction pattern over a specified 2θ range (e.g., 5-50°) with a defined step size and scan speed.
-
-
Data Analysis:
-
Identify the peak positions (2θ values) and their relative intensities.
-
Compare the obtained pattern with databases (e.g., the Powder Diffraction File) for phase identification.
-
If analyzing a new phase, indexing software can be used to determine the unit cell parameters.
-
Visualization of the XRD Workflow
Caption: Experimental workflows for Single-Crystal and Powder X-ray Diffraction.
A Comparative Look: XRD vs. Alternative Spectroscopic Techniques
While XRD provides unparalleled detail about the solid-state structure, a comprehensive characterization of a molecule like 4'-Cyclohexyloxyacetophenone often requires complementary information from other analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal XRD | Precise 3D atomic arrangement, bond lengths/angles, stereochemistry, intermolecular interactions. | Definitive structural elucidation. | Requires high-quality single crystals, can be time-consuming. |
| Powder XRD | Crystalline phase identification, polymorphism, crystallinity, unit cell parameters. | Rapid, non-destructive, suitable for bulk samples. | Does not provide atomic coordinates for unknown structures.[7] |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), solution-state conformation. | Excellent for structure determination in solution, non-destructive. | Provides information on the average structure in solution, not the solid state. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, requires small sample amount. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula information. | Does not provide information on stereochemistry or atomic connectivity. |
| Thermal Analysis (DSC/TGA) | Melting point, phase transitions, thermal stability. | Provides information on the thermal properties of the solid state. | Does not provide direct structural information. |
Synergistic Power: Integrating XRD with Other Techniques
The true power in molecular characterization lies in the synergistic use of multiple techniques. For 4'-Cyclohexyloxyacetophenone, a logical workflow would be:
-
Initial Characterization: Use NMR, IR, and Mass Spectrometry to confirm the molecular structure, purity, and functional groups of the synthesized compound.
-
Solid-State Screening: Employ PXRD to quickly assess the crystallinity of the bulk material and screen for different polymorphic forms.
-
Definitive Structure Determination: Grow single crystals and perform SCXRD to obtain the definitive 3D structure and understand the crystal packing.
-
Thermal Properties: Use DSC and TGA to determine the melting point and thermal stability, which are critical parameters for pharmaceutical development.
Visualization of Analytical Synergy
Sources
- 1. Crystallography Open Database: Search results [qiserver.ugr.es]
- 2. researchgate.net [researchgate.net]
- 3. Crystallography Open Database: Search results [qiserver.ugr.es]
- 4. Research Portal [iro.uiowa.edu]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating Laboratory Safety: A Guide to Handling 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one
In the dynamic environment of drug development and scientific research, a profound respect for safety protocols is the bedrock of innovation. While 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the principles of prudent laboratory practice demand a meticulous approach to its handling.[1] This guide provides a comprehensive framework for the safe management of this compound, from initial risk assessment to final disposal, ensuring the well-being of laboratory personnel and the integrity of your research.
The Imperative of a Proactive Stance on Safety
Even in the absence of a formal hazard classification, complacency is the enemy of a safe laboratory.[2] A thorough risk assessment is the essential first step before handling any chemical, including this compound.[3][4] This process involves a critical evaluation of the potential for exposure and the implementation of control measures to mitigate any identified risks.[3]
Key Considerations for Your Risk Assessment:
-
Scale of Operation: Are you working with milligrams or kilograms? The quantity of the substance directly influences the potential for exposure.
-
Process-Specific Risks: Consider the physical manipulations involved. Will the compound be heated, aerosolized, or subjected to conditions that might alter its physical state?
-
Work Environment: Evaluate the adequacy of ventilation in your workspace. A well-ventilated area is a primary engineering control for minimizing inhalation exposure.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) is a fundamental aspect of laboratory safety.[6][7] For this compound, the following PPE is recommended to prevent incidental contact.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from any accidental splashes or airborne particles.[5][6] |
| Hand Protection | Disposable nitrile gloves. | To prevent direct skin contact with the chemical.[6] Nitrile offers good resistance to a wide range of chemicals. |
| Body Protection | A standard laboratory coat. | To protect personal clothing and skin from potential contamination.[5][6] |
| Footwear | Closed-toe shoes. | To protect the feet from spills and falling objects.[5] |
Operational Protocol: A Step-by-Step Approach to Safe Handling
A structured workflow minimizes the potential for error and exposure. The following protocol outlines the key stages of handling this compound.
Preparation and Pre-Handling Check
-
Verify Ventilation: Ensure that you are working in a well-ventilated area, such as a chemical fume hood, particularly if there is a potential for dust generation.[5]
-
Inspect PPE: Before use, check your gloves and other PPE for any signs of damage or degradation.[8]
-
Gather Materials: Have all necessary equipment and reagents readily available to avoid unnecessary movement and potential spills.
Handling the Compound
-
Avoid Inhalation: When transferring the solid, do so carefully to minimize the generation of dust.[1]
-
Prevent Contact: Use appropriate tools, such as spatulas or weighing paper, to handle the compound. Avoid direct contact with your gloves.
-
Maintain Good Hygiene: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[7]
In Case of a Spill
While this compound is not classified as hazardous, any spill should be managed promptly and safely.[9]
-
Minor Spills: For small spills of the solid, carefully sweep up the material and place it in a designated waste container.[10] Avoid creating dust. The area can then be cleaned with a damp cloth.
-
Major Spills: In the unlikely event of a large spill, restrict access to the area and consult your institution's safety protocols.[9]
Disposal Plan: Responsible Stewardship of a Non-Hazardous Compound
The disposal of chemical waste must always be conducted in accordance with local, state, and federal regulations.[1] Even non-hazardous waste requires proper management to ensure environmental responsibility.[11]
-
Solid Waste: Uncontaminated this compound can typically be disposed of as non-hazardous solid waste.[11] It should be placed in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials, such as gloves, weighing paper, or absorbent pads, that have come into contact with the chemical should also be disposed of in the designated solid waste stream.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent before being discarded. The rinsate should be collected and disposed of as chemical waste, following your institution's guidelines.[12]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Conclusion
Adherence to these guidelines will foster a culture of safety and responsibility within your laboratory. By treating all chemicals with a baseline level of respect and caution, researchers can protect themselves and their colleagues while pursuing scientific advancement. Remember that safety is not a static checklist but a continuous process of assessment, vigilance, and best practice.
References
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
-
Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste. [Link]
-
Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]
-
University of California, Riverside. Personal Protective Equipment Requirements for Laboratories. [Link]
-
Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories. [Link]
-
University of Wisconsin-Madison. (2024). Practical Tips for Personal Protective Equipment. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Medical Laboratory Tuition. (2024). Safe Laboratory Practices | Essential Guidelines for Lab Safety. YouTube. [Link]
-
Today's Clinical Lab. Proper Use of Personal Protective Equipment (PPE). [Link]
-
Queen's Center for Biomedical Research. Standard Operating Procedure – Spill Clean-Up Procedures - Chemicals. [Link]
-
American Chemical Society. Guide for Chemical Spill Response. [Link]
-
Lab Manager. (2025). Conducting a Chemical Risk Assessment in the Laboratory. [Link]
-
University of California, Riverside. Laboratory Risk Assessment. [Link]
-
Princeton University. Chemical Spill Procedures. [Link]
-
University of Glasgow. COSHH, RISK ASSESSMENT AND CHEMICAL SAFETY. [Link]
-
University of California Agriculture and Natural Resources. CHEMICAL SPILL RESPONSE GUIDELINES. [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. [Link]
-
University of Wollongong. Laboratory Work Risk Assessment. [Link]
Sources
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. documents.uow.edu.au [documents.uow.edu.au]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. youtube.com [youtube.com]
- 8. Practical Tips for Personal Protective Equipment – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 9. jk-sci.com [jk-sci.com]
- 10. qcbr.queens.org [qcbr.queens.org]
- 11. sfasu.edu [sfasu.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
